molecular formula C10H19NO3 B111200 tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate CAS No. 1142211-17-3

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B111200
CAS No.: 1142211-17-3
M. Wt: 201.26 g/mol
InChI Key: CLRGYDRXIYIAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGYDRXIYIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649360
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-17-3
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their inherent rigidity and unique three-dimensional conformations can pre-organize appended pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This guide focuses on a key building block within this chemical space: tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS Number: 1142211-17-3), a versatile intermediate for the synthesis of complex pharmaceutical agents.

This document will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation and deprotection, offering practical, field-tested insights to empower your synthetic campaigns.

Physicochemical Properties and Structural Attributes

This compound is a bifunctional molecule incorporating a bioisosterically relevant cyclobutane core. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the primary amine nucleophile inert, allowing for selective transformations at the primary alcohol.[2]

PropertyValueSource
CAS Number 1142211-17-3[2][3]
Molecular Formula C₁₀H₁₉NO₃[2][3]
Molecular Weight 201.26 g/mol [2][3]
Appearance Off-white solid[4]
Storage Room temperature, sealed in a dry environment[2]
SMILES O=C(OC(C)(C)C)NC1(CO)CCC1[2]
LogP 1.4261[2]
Topological Polar Surface Area (TPSA) 58.56 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

The cyclobutane ring's puckered conformation and the presence of both a protected amine and a primary alcohol provide a geometrically defined scaffold with orthogonal chemical handles for further synthetic elaboration.[1]

Synthesis and Mechanistic Considerations

The most direct and scalable synthesis of this compound involves the reduction of the corresponding ester precursor, ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[4]

Experimental Protocol: Synthesis via Ester Reduction

Materials:

  • Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

  • Lithium aluminum hydride (LiAlH₄), 2.0 M solution in THF

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 2N Sodium hydroxide (NaOH) solution

Procedure:

  • To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, cool the reaction mixture to -15 °C.

  • Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise over 40 minutes, maintaining the internal temperature at or below -10 °C.

  • Stir the reaction mixture at -10 °C for 1.5 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add anhydrous magnesium sulfate to the mixture to ensure complete drying.

  • Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid (2.34 g, 95% yield).[4]

Mechanism of LiAlH₄ Reduction

The reduction of the ester to the primary alcohol proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by a second hydride addition.

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition Ester RCOOR' Tetrahedral_Intermediate_1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_1 H⁻ attack LiAlH4_1 LiAlH₄ LiAlH4_1->Ester Aldehyde RCHO Tetrahedral_Intermediate_1->Aldehyde Elimination of AlH₃OR' Alkoxide RCH₂O⁻ Aldehyde->Alkoxide H⁻ attack LiAlH4_2 LiAlH₄ LiAlH4_2->Aldehyde Alcohol RCH₂OH Alkoxide->Alcohol Aqueous Workup (H⁺)

Caption: Mechanism of LiAlH₄ Ester Reduction.

Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an alkoxyaluminate species to yield an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to give the final primary alcohol.[5]

Characterization and Analytical Profile

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

  • δ 4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

  • δ 3.6-3.8 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.

  • δ 1.8-2.2 ppm (m, 6H): CH₂ protons of the cyclobutane ring.

  • δ 1.45 ppm (s, 9H): (CH₃)₃ protons of the tert-butyl group.

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

  • δ 155-157 ppm: Carbonyl carbon of the carbamate.

  • δ 79-81 ppm: Quaternary carbon of the tert-butyl group.

  • δ 65-68 ppm: CH₂ carbon of the hydroxymethyl group.

  • δ 55-58 ppm: Quaternary carbon of the cyclobutane ring.

  • δ 30-35 ppm: CH₂ carbons of the cyclobutane ring.

  • δ 28.5 ppm: CH₃ carbons of the tert-butyl group.

Expected FT-IR Spectral Data (KBr):

  • 3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

  • 2850-3000 cm⁻¹: C-H stretching of alkyl groups.

  • 1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.

  • 1510-1540 cm⁻¹: N-H bend of the carbamate.

  • 1000-1100 cm⁻¹: C-O stretch of the alcohol.

Strategic Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for introducing the 1-amino-1-(hydroxymethyl)cyclobutane moiety into more complex molecules. This scaffold is particularly valuable for several reasons:

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[1]

  • Improved Physicochemical Properties: The introduction of a cyclobutane group can favorably modulate properties such as lipophilicity and metabolic stability.[6][7]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, to fine-tune the steric and electronic properties of a drug candidate.[7]

Deprotection of the Boc Group: Unveiling the Amine

To utilize the amine functionality, the Boc group must be removed. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, (1-aminocyclobutyl)methanol.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[8]

G Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate H⁺ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Loss of t-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO₂)

References

A Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block for researchers and professionals in drug discovery and organic synthesis. We will explore its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

Core Compound Identification and Properties

This compound (CAS No. 1142211-17-3) is a bifunctional organic molecule featuring a cyclobutane scaffold. This structure is notable for incorporating both a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a conformationally restricted cyclic core and orthogonally protected functional groups makes it a highly versatile intermediate in the synthesis of complex molecular architectures.

The rigid, puckered structure of the cyclobutane ring is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties, enhance metabolic stability, and explore novel chemical space by acting as a bioisostere for other groups.

Table 1: Physicochemical and Computed Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
CAS Number 1142211-17-3[1][2]
MDL Number MFCD12028429[1][2]
Topological Polar Surface Area (TPSA) 58.56 Ų[1]
LogP (Computed) 1.4261[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through the reduction of a corresponding ester precursor. The following protocol is based on established literature procedures.

Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate to yield the target primary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: Equip a dry, two-necked round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the flask with dry nitrogen gas to ensure an inert atmosphere.

  • Precursor Addition: Charge the flask with a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) dissolved in anhydrous diethyl ether (approx. 4 mL per mmol of ester).

  • Cooling: Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Reductant Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 M, 2.1 eq) dropwise to the stirred ester solution over approximately 40 minutes, maintaining the internal temperature below -10 °C.

    • Expertise Note: The slow, dropwise addition of the powerful reducing agent LiAlH₄ is critical to control the highly exothermic reaction and prevent side reactions. The low temperature stabilizes the intermediate aldehyde, ensuring its complete reduction to the primary alcohol.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 1.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (0.4 mL per gram of LiAlH₄), 2N aqueous NaOH (0.5 mL per gram of LiAlH₄), and finally, more water (1.1 mL per gram of LiAlH₄).

    • Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered. This self-validating step ensures a clean separation and simplifies the purification process significantly compared to an acidic workup which can lead to emulsions.

  • Workup and Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate to the slurry to absorb excess water.

  • Purification: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield this compound as an off-white solid. A reported yield for this transformation is approximately 95%.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Conditions reductant 1. LiAlH₄, THF workup 2. H₂O, NaOH(aq) start Ethyl 1-(Boc-amino)cyclobutanecarboxylate product This compound start->product Ester Reduction -15 °C to -10 °C, 2h

Caption: Workflow for the synthesis via ester reduction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected analytical data based on the molecule's structure. While experimental spectra should always be acquired for confirmation, these predictions serve as a reliable benchmark.

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR δ (ppm): ~4.9 (br s, 1H, NH ), ~3.6 (s, 2H, CH₂ OH), ~2.2-1.8 (m, 6H, cyclobutyl CH₂ ), ~1.45 (s, 9H, C(CH₃ )₃), ~1.3 (br s, 1H, OH ). The signals for the NH and OH protons are exchangeable with D₂O.
¹³C NMR δ (ppm): ~156 (C=O, carbamate), ~80 (quaternary C (CH₃)₃), ~70 (C H₂OH), ~55 (quaternary C of cyclobutane), ~32 (cyclobutyl C H₂), ~28 (C H₃, tert-butyl), ~16 (cyclobutyl C H₂).
IR ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2970 (C-H stretch, sp³), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch).
Mass Spec (ESI+) Predicted Adducts [M+H]⁺: 202.1438 m/z; [M+Na]⁺: 224.1257 m/z.

Applications in Research and Drug Development

The unique structural features of this compound make it a strategic building block in medicinal chemistry.

  • Conformational Rigidity: The strained cyclobutane ring provides conformational restriction. This can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

  • Metabolic Stability: The cyclobutane motif can enhance metabolic stability by replacing more labile groups (like gem-dimethyl or isopropyl groups) or by blocking sites of metabolic oxidation.

  • Improved Physicochemical Properties: As a saturated carbocycle, it increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. Higher Fsp³ content is often correlated with improved solubility, reduced planarity, and better clinical success rates.

  • Dual Functionality: The primary alcohol serves as a handle for introducing further complexity through oxidation, etherification, or esterification. The Boc-protected amine, stable to a wide range of reaction conditions, can be deprotected under mild acidic conditions (e.g., with TFA or HCl) to reveal a primary amine, which is a key functional group for amide bond formation, reductive amination, and other nucleophilic reactions.

This logical separation of reactivity allows for controlled, stepwise elaboration of the scaffold into more complex drug candidates.

Logical Relationship Diagram

Applications cluster_features Core Structural Features cluster_advantages Advantages in Drug Design parent This compound cyclobutane Cyclobutane Scaffold parent->cyclobutane boc_amine Boc-Protected Amine parent->boc_amine alcohol Primary Alcohol parent->alcohol rigidity Conformational Rigidity cyclobutane->rigidity stability Metabolic Stability cyclobutane->stability props Improved PK/PD Properties cyclobutane->props handles Orthogonal Synthetic Handles boc_amine->handles alcohol->handles target Advanced Drug Candidates & Bioactive Molecules rigidity->target stability->target props->target handles->target

Caption: Strategic value of the compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed information on handling, storage, and disposal, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3) is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and biologically active compounds.[1][2][3] Its structure incorporates a cyclobutane ring, a primary alcohol, and a tert-butoxycarbonyl (Boc)-protected amine, offering multiple points for chemical modification. Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize this compound in their work. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, characteristic spectral features of its functional groups, and established analytical protocols to serve as a reliable reference for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.85br s1HNH
~3.60s2HCH₂ OH
~2.10 - 1.90m4Hcyclobutane-CH₂
~1.85 - 1.70m2Hcyclobutane-CH₂
~1.45s9HC(CH₃ )₃
~1.60br s1HOH

Interpretation and Experimental Considerations:

  • NH Proton: The carbamate NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and concentration-dependent.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and could potentially appear as an AB quartet, but are more likely to be a singlet in a non-chiral solvent.

  • Cyclobutane Protons: The cyclobutane protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

  • tert-Butyl Protons: The nine equivalent protons of the Boc group will appear as a sharp singlet, a characteristic feature of this protecting group.

  • Hydroxyl Proton: The alcohol proton is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~156.0C =O (carbamate)
~79.5C (CH₃)₃
~68.0C H₂OH
~55.0C (quat)-cyclobutane
~32.0C H₂ (cyclobutane)
~28.4C(C H₃)₃
~15.0C H₂ (cyclobutane)

Interpretation and Experimental Considerations:

  • Carbonyl Carbon: The carbamate carbonyl carbon is typically found in the 155-160 ppm range.

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group and the quaternary carbon of the cyclobutane ring are expected to have lower intensities due to the lack of a nuclear Overhauser effect (NOE) enhancement.

  • DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons do not appear in a DEPT-135 spectrum.

Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe, and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT-135: Run a DEPT-135 experiment to aid in the assignment of carbon signals.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean spectra.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Strong, broadO-H stretch (alcohol), N-H stretch (carbamate)
2960 - 2850Medium-StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (amide II)
~1250, ~1170StrongC-O stretch (carbamate and alcohol)

Interpretation and Experimental Considerations:

  • O-H and N-H Stretching: The O-H and N-H stretching vibrations often overlap in the 3400-3200 cm⁻¹ region, resulting in a broad, strong absorption band.

  • Carbonyl Stretching: The C=O stretch of the carbamate is a very strong and sharp peak, typically around 1690 cm⁻¹. Its position can be influenced by hydrogen bonding.

  • "Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Adductm/z (Predicted)
[M+H]⁺202.1438
[M+Na]⁺224.1257
[M+K]⁺240.0997
[M+NH₄]⁺219.1703

Data sourced from PubChem CID 25220830.

Interpretation and Fragmentation:

  • Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Fragmentation: The most likely fragmentation pathways involve the loss of the tert-butyl group or isobutylene, and the loss of the hydroxymethyl group.

Figure 3: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System Setup:

    • Liquid Chromatography (LC): Use a C18 column with a simple isocratic or gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Mass Spectrometry (MS): Use an Electrospray Ionization (ESI) source in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and purity assessment of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the identity and quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and similar molecules.

References

Safety and handling precautions for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Introduction

This compound (CAS No. 1142211-17-3) is a niche building block increasingly utilized by researchers in the fields of medicinal chemistry and drug development.[1][2][3] Its unique cyclobutyl scaffold combined with the versatile Boc-protected amine and primary alcohol functionalities make it a valuable intermediate for synthesizing complex molecular architectures. As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, tailored for professionals in research and development.

Physicochemical and Hazard Profile

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for engineering appropriate controls.

PropertyValueSource(s)
CAS Number 1142211-17-3[1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Physical Form Solid (powder/crystals)[4]
Storage Temperature Room temperature; cool, dry place[1]
GHS Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound is classified under the Globally Harmonized System (GHS) as follows.[1][5] It is imperative to treat the compound as possessing these hazards in all laboratory operations.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: GHS classification derived from SDS of the target compound and close analogs.[1][5]

Toxicological Profile: An Evidence-Based Assessment

Carbamates, as a class, are known to act as acetylcholinesterase inhibitors.[7][8] While the Boc-protecting group significantly attenuates the typical reactivity of a simple carbamate, it is prudent to assume that exposure could potentially lead to adverse health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[8]

  • Acute Effects : Direct contact is likely to cause irritation to the skin, eyes, and respiratory tract, as indicated by the GHS classification.[5] Symptoms may include redness, itching, pain, and inflammation.[6] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]

  • Chronic Effects : Data on the long-term effects of exposure to this specific compound is not available. Standard chemical hygiene practices should be employed to minimize any potential for chronic exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures to minimize exposure.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

  • Engineering Controls : The primary line of defense is to handle the compound within a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation.[9]

  • Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[9] Clear labeling of containers and designated work areas are mandatory.[10][11]

  • Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above. The required PPE is detailed in the following section.

Standard Operating Procedure: Safe Handling and Use

This section outlines a self-validating protocol for handling this compound, from receipt to disposal.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[4][6]

Protection TypeRecommendationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against dust particles and potential splashes.[6]
Skin Protection Chemical-resistant nitrile gloves and a fully buttoned lab coat.Prevents skin contact and irritation.[4][6]
Respiratory Protection Not required if handled within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is necessary.Prevents inhalation of irritating dust.[6]
Laboratory Handling Protocol: A Step-by-Step Guide

Objective: To safely weigh and prepare the compound for a chemical reaction.

  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Inspect all required PPE for integrity (e.g., no holes in gloves).[10]

    • Line the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood before introducing the chemical.

  • Chemical Weighing and Dispensing:

    • Place a tared weigh boat on an analytical balance located within the fume hood or a ventilated balance enclosure.

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid rapid movements that could generate dust.[12]

    • Securely close the primary container immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel.

    • Add the desired solvent to the weigh boat to rinse any residual powder into the reaction vessel, ensuring a complete and quantitative transfer.

    • Proceed with the intended chemical reaction as per the established experimental protocol.

  • Post-Handling and Decontamination:

    • Clean the spatula with an appropriate solvent, collecting the rinse as chemical waste.

    • Dispose of the used weigh boat, bench paper, and any contaminated consumables in a designated solid hazardous waste container.[13]

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.[10]

Storage, Stability, and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, well-ventilated area.[14] The recommended storage temperature is typically room temperature.[1]

  • Stability : The compound is generally stable under recommended storage conditions.[4]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition : While specific data is lacking, thermal decomposition of related tert-butyl carbamates is known to yield isobutylene, carbon dioxide, and the corresponding amine.[15] Under combustion conditions, hazardous byproducts such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[4]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Protocol

The appropriate response depends on the scale of the spill. The following workflow is designed for minor laboratory spills (typically <10g) of solid material.

cluster_1 Minor Spill Response Workflow A 1. ALERT Alert personnel in the immediate area. B 2. SECURE Restrict access to the spill area. A->B C 3. ASSESS & EQUIP Is the spill manageable? Don appropriate PPE. B->C D 4. CONTAIN Gently cover the powder with damp paper towels to prevent dust. C->D E 5. CLEAN Carefully sweep the contained material into a dustpan. D->E F 6. COLLECT Transfer all contaminated materials into a labeled hazardous waste container. E->F G 7. DECONTAMINATE Wipe the spill area with soap and water. F->G

Caption: Step-by-step workflow for managing a minor laboratory spill.

For larger spills, or any spill that occurs outside of a containment device like a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[16][17]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Waste Disposal

All waste materials contaminated with this compound, including used consumables, spill cleanup materials, and unreacted compound, must be disposed of as hazardous chemical waste.[13] Place materials in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion

This compound is a valuable tool for chemical synthesis. By adopting a proactive safety culture grounded in the hierarchy of controls, understanding the compound's hazard profile, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely incorporate this reagent into their workflows. The principles of thorough preparation, containment, and meticulous execution are the cornerstones of safety and success in the modern research laboratory.

References

The Discovery and Initial Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a valuable building block in modern medicinal chemistry. We will explore the scientific rationale behind its molecular design, detailing the significance of the cyclobutane motif and the tert-butyloxycarbonyl (Boc) protecting group. A detailed, step-by-step protocol for its initial synthesis is provided, complete with mechanistic insights and expected characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Constrained Scaffolds in Drug Discovery

The quest for novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a driving force in pharmaceutical research. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly valuable motif in this context.[1][2] Its inherent ring strain and non-planar, puckered conformation can impart favorable physicochemical properties to a molecule, such as:

  • Metabolic Stability: The cyclobutane core can shield adjacent functional groups from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

  • Pharmacophore Presentation: The rigid nature of the cyclobutane ring allows for the precise spatial orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the biological target.[1][2]

  • Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can modulate a compound's lipophilicity and solubility, properties crucial for oral bioavailability.

This compound, possessing both a cyclobutane core and versatile functional handles, represents a prime example of a building block designed to harness these advantages. The presence of a primary alcohol and a protected amine on the same quaternary center provides two orthogonal points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.

The Role of the Boc Protecting Group: Enabling Selective Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates.[3][4][5] Its popularity stems from a combination of factors:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions, allowing for selective manipulation of other functional groups within the molecule.

  • Facile Cleavage: It can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. The byproducts of this deprotection, isobutylene and carbon dioxide, are volatile and easily removed.

In the context of this compound, the Boc group serves to mask the reactivity of the primary amine, allowing for selective reactions at the hydroxyl group or enabling its use in multi-step synthetic sequences where a free amine would be detrimental.

Initial Synthesis of this compound

The initial and most direct synthesis of this compound involves the reduction of a corresponding carboxylic acid ester. The overall synthetic workflow can be envisioned as a two-stage process, starting from the commercially available 1-aminocyclobutanecarboxylic acid.

Synthesis_Workflow A 1-Aminocyclobutanecarboxylic Acid B N-Boc-1-aminocyclobutanecarboxylic Acid A->B Boc Protection C Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate B->C Esterification D This compound C->D Reduction

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of the Precursor, Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

The synthesis commences with the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding procedure. The resulting N-Boc-protected amino acid is then subjected to esterification to yield the ethyl ester, which is the direct precursor for the reduction step.

Stage 2: Reduction to this compound

The key transformation is the reduction of the ethyl ester to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reduction_Mechanism cluster_0 Reaction Mechanism Ester R-COOEt Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Hydride Attack Hydride LiAlH₄ Aldehyde R-CHO Intermediate->Aldehyde 2. Elimination of EtO⁻ Product R-CH₂OH Aldehyde->Product 3. Hydride Attack

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Detailed Experimental Protocol

The following protocol is adapted from the general procedure described in patent WO2016/179550.

Materials and Equipment:

  • Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

  • Lithium aluminum hydride (LiAlH₄) (2.0 M solution in THF)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Water (H₂O)

  • 2N Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (2.97 g, 12.2 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to -15 °C using an appropriate cooling bath.

  • Slowly add a 2.0 M solution of lithium aluminum hydride in THF (12.8 mL, 25.6 mmol) dropwise to the reaction mixture over a period of 40 minutes, ensuring the internal temperature is maintained below -10 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for 1.5 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (4 mL), 2N NaOH solution (5.4 mL), and then additional water (11 mL). Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. This should be performed slowly and with adequate cooling and ventilation.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 30 minutes.

  • Add anhydrous magnesium sulfate to the mixture to dry the organic layer.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield and Purity:

The reported yield for this procedure is approximately 95%. The product is typically obtained as an off-white solid. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1142211-17-3
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
Boiling Point ~312 °C (Predicted)
Density ~1.08 g/cm³ (Predicted)
Storage 2-8 °C, sealed in a dry environment

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the cyclobutane ring will appear as multiplets in the aliphatic region. The two protons of the hydroxymethyl group will likely appear as a singlet or a doublet, and the proton of the hydroxyl group will be a broad singlet. The NH proton of the carbamate will also be present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbons of the cyclobutane ring, the hydroxymethyl carbon, and the carbonyl carbon of the carbamate will also be present at their expected chemical shifts.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds. The deprotection of the Boc group yields (1-aminocyclobutyl)methanol, a key intermediate for the synthesis of various bioactive compounds.

The cyclobutane-containing amino alcohol moiety is of significant interest to medicinal chemists as it can serve as a non-natural amino acid mimic or as a scaffold to introduce conformational rigidity. This can lead to compounds with improved pharmacological profiles, such as enhanced target affinity, increased metabolic stability, and reduced off-target effects.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable and versatile building block for drug discovery and development. The strategic combination of a conformationally constrained cyclobutane core and the robust Boc protecting group makes this compound an attractive starting material for the synthesis of novel chemical entities with potentially superior pharmacological properties. This guide provides the foundational knowledge and a reliable experimental protocol to enable researchers to utilize this important synthetic intermediate in their ongoing research endeavors.

References

Methodological & Application

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

Cyclobutane scaffolds have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional nature allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and often leading to improved metabolic stability and pharmacokinetic profiles compared to their linear or more flexible cyclic counterparts. The title compound, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, is a key intermediate in the synthesis of various pharmaceutically active molecules, including enzyme inhibitors and receptor modulators. Its bifunctional nature, possessing a protected amine and a primary alcohol, makes it a versatile synthon for further elaboration. This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate starting from the readily available cyclobutanone.

Synthetic Strategy: A Multi-Step Approach from Cyclobutanone

The transformation of cyclobutanone into this compound necessitates a multi-step synthetic sequence. The chosen strategy focuses on a robust and scalable pathway that proceeds through a modified Strecker synthesis, followed by hydrolysis, reduction, and a final protecting group installation. This route is designed for efficiency and control over the key chemical transformations.

The overall synthetic workflow can be visualized as follows:

G Cyclobutanone Cyclobutanone Aminonitrile 1-Amino-1-cyanocyclobutane Cyclobutanone->Aminonitrile Strecker Synthesis (NaCN, NH4Cl) AminoAcid 1-Aminocyclobutanecarboxylic Acid Aminonitrile->AminoAcid Nitrile Hydrolysis (aq. HCl) AminoAlcohol (1-Aminocyclobutyl)methanol AminoAcid->AminoAlcohol Carboxylic Acid Reduction (LiAlH4) Target This compound AminoAlcohol->Target Boc Protection ((Boc)2O)

Caption: Overall synthetic workflow from cyclobutanone.

PART 1: Experimental Protocols

This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence.

Step 1: Synthesis of 1-Amino-1-cyanocyclobutane via Strecker Synthesis

The initial step involves the formation of an α-aminonitrile from cyclobutanone through a Strecker synthesis.[1][2] This reaction proceeds via the in situ formation of an imine, which is then attacked by a cyanide nucleophile.[3][4]

Reaction Mechanism:

G cluster_0 Imine Formation cluster_1 Nucleophilic Attack Cyclobutanone Cyclobutanone Iminium Iminium Ion Cyclobutanone->Iminium + NH4+ Imine Cyclobutylideneamine Iminium->Imine - H2O Aminonitrile 1-Amino-1-cyanocyclobutane Imine->Aminonitrile + CN-

Caption: Mechanism of the Strecker synthesis.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Cyclobutanone1.0 equiv
Sodium Cyanide (NaCN)1.2 equiv
Ammonium Chloride (NH₄Cl)1.5 equiv
Ammonium Hydroxide (28% aq.)As required
Dichloromethane (DCM)Solvent
WaterSolvent
Round-bottom flaskAppropriate size
Magnetic stirrer---
Ice bath---
Separatory funnel---
Rotary evaporator---

Protocol:

  • To a solution of ammonium chloride (1.5 equiv) in water, add ammonium hydroxide solution until the pH is approximately 9-10.

  • Cool the solution in an ice bath and add sodium cyanide (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic.[5] Handle with extreme care in a well-ventilated fume hood.[6][7] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[5]

  • Add cyclobutanone (1.0 equiv) dropwise to the cold cyanide solution with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the reaction mixture with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-cyanocyclobutane, which can be used in the next step without further purification.

Step 2: Hydrolysis of 1-Amino-1-cyanocyclobutane to 1-Aminocyclobutanecarboxylic Acid

The aminonitrile is hydrolyzed under acidic conditions to the corresponding amino acid.[1][3]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
1-Amino-1-cyanocyclobutane1.0 equiv
Hydrochloric Acid (conc. HCl)Excess
Round-bottom flaskAppropriate size
Reflux condenser---
Heating mantle---
pH meter or pH paper---

Protocol:

  • To the crude 1-amino-1-cyanocyclobutane, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

  • Filter the solid and wash with cold acetone.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide).

  • The precipitated 1-aminocyclobutanecarboxylic acid is filtered, washed with cold water, and dried under vacuum.

Step 3: Reduction of 1-Aminocyclobutanecarboxylic Acid to (1-Aminocyclobutyl)methanol

The carboxylic acid is reduced to a primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9][10][11]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
1-Aminocyclobutanecarboxylic Acid1.0 equiv
Lithium Aluminum Hydride (LiAlH₄)2.0-3.0 equiv
Anhydrous Tetrahydrofuran (THF)Solvent
Sodium Sulfate (Na₂SO₄·10H₂O)For workup
Round-bottom flaskAppropriate size
Dropping funnel---
Inert atmosphere (Nitrogen or Argon)---
Ice bath---
Magnetic stirrer---

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-aminocyclobutanecarboxylic acid (1.0 equiv) in anhydrous THF via a dropping funnel. Caution: The reaction is highly exothermic and liberates hydrogen gas.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (1-aminocyclobutyl)methanol.

Step 4: Boc Protection of (1-Aminocyclobutyl)methanol

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[12][13][14][15]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
(1-Aminocyclobutyl)methanol1.0 equiv
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 equiv
Sodium Bicarbonate (NaHCO₃)2.0 equiv
Tetrahydrofuran (THF)Solvent
WaterSolvent
Round-bottom flaskAppropriate size
Magnetic stirrer---
Separatory funnel---
Rotary evaporator---

Protocol:

  • Dissolve (1-aminocyclobutyl)methanol (1.0 equiv) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

PART 2: Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Aminocyclobutanecarboxylic AcidC₅H₉NO₂115.13White solid
(1-Aminocyclobutyl)methanolC₅H₁₁NO101.15Colorless oil or low melting solid
This compoundC₁₀H₁₉NO₃201.26White to off-white solid

Expected Analytical Data for the Final Product:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 1H, NH), 3.65 (s, 2H, CH₂OH), 2.20-2.05 (m, 4H, cyclobutyl CH₂), 1.95-1.80 (m, 2H, cyclobutyl CH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 80.0, 68.5, 55.0, 35.0, 28.5, 15.0.

  • Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺.

PART 3: Scientific Integrity and Trustworthiness

In-Process Controls and Troubleshooting:

  • Strecker Synthesis: The pH of the initial reaction mixture is crucial. A pH of 9-10 favors the formation of the imine intermediate. Low pH will protonate the cyanide, while high pH can lead to side reactions of the ketone.

  • Hydrolysis: Complete hydrolysis of the nitrile is essential. Incomplete reaction will result in a mixture of the amino acid and the starting aminonitrile, which can be difficult to separate. Monitoring by TLC is recommended.

  • Reduction: The anhydrous conditions for the LiAlH₄ reduction are critical. The presence of water will quench the reducing agent and may lead to a fire hazard. The workup procedure must be performed carefully and at low temperatures.

  • Boc Protection: The reaction is generally clean. If O-protection of the alcohol is observed, it can be selectively removed under mild basic conditions.

Self-Validating System:

Each step of this synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next step. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data provided above serves as a benchmark for validation.

References

Application Notes and Protocols for the Chemoselective Boc Protection of 1-(hydroxymethyl)cyclobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the chemoselective N-tert-butyloxycarbonyl (Boc) protection of 1-(hydroxymethyl)cyclobutylamine. This bifunctional molecule presents a common challenge in multi-step organic synthesis: the selective protection of the amine in the presence of a hydroxyl group. Leveraging the inherent nucleophilicity difference between the amino and hydroxyl moieties, this protocol offers a robust and high-yielding method for the synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this critical transformation.

Introduction: The Strategic Importance of Chemoselective Protection

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for achieving desired chemical transformations with high fidelity.[1][2] The tert-butyloxycarbonyl (Boc) group is arguably one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The substrate, 1-(hydroxymethyl)cyclobutylamine, contains both a primary amine and a primary alcohol. The selective protection of the amine is crucial for subsequent modifications of the hydroxyl group, such as oxidation, esterification, or etherification. The higher inherent nucleophilicity of the amine compared to the alcohol allows for a high degree of chemoselectivity when reacted with an electrophilic Boc-donating reagent like di-tert-butyl dicarbonate ((Boc)₂O).[1] This application note will elucidate the mechanism, provide a detailed experimental protocol, and discuss potential challenges and solutions for this important transformation.

Reaction Mechanism and Principle of Selectivity

The Boc protection of an amine using di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group. This leaving group is unstable and subsequently decomposes into the more stable tert-butoxide, which then abstracts a proton from the protonated amine, and carbon dioxide gas. The evolution of CO₂ provides a thermodynamic driving force for the reaction.[3]

The chemoselectivity of this reaction for the amine over the hydroxyl group in 1-(hydroxymethyl)cyclobutylamine is rooted in the significant difference in their nucleophilicity. Primary amines are generally more nucleophilic than primary alcohols. Under neutral or slightly basic conditions, the amine will react preferentially with the (Boc)₂O.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of analogous amino alcohols and is optimized for the selective N-protection of 1-(hydroxymethyl)cyclobutylamine.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-(hydroxymethyl)cyclobutylamine≥95%Commercially AvailableStore under inert atmosphere.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially AvailableHandle in a well-ventilated hood.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water
Chloroform (CHCl₃)ACS GradeCommercially AvailableFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Ethyl AcetateACS GradeCommercially AvailableFor recrystallization.
HexanesACS GradeCommercially AvailableFor recrystallization.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(hydroxymethyl)cyclobutylamine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and deionized water.

  • Base Addition: Add sodium bicarbonate (1.2 eq) to the solution. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution in one portion.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in chloroform).

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Workup - Extraction: To the remaining aqueous slurry, add chloroform and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with several portions of chloroform until TLC analysis of the aqueous layer shows no remaining product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound, typically as an oil or a waxy solid.

  • Purification: For higher purity, the crude product can be recrystallized from a mixture of hot ethyl acetate and hexanes. Dissolve the crude material in a minimal amount of boiling ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine & NaHCO3 in Dioxane/Water cool Cool to 0 °C dissolve->cool add_boc Add (Boc)2O cool->add_boc stir Stir at RT (2-4h) add_boc->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate extract Extract with CHCl3 concentrate->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify

Caption: Experimental workflow for Boc protection.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Reaction Data and Product Characterization

ParameterValue
Starting Material1-(hydroxymethyl)cyclobutylamine
ProductThis compound
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
Typical Yield85-95%
AppearanceWhite to off-white solid
Melting Point~55-60 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~4.8 (s, 1H, NH), 3.6 (s, 2H, CH₂OH), 2.2-1.8 (m, 6H, cyclobutyl CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~156.0 (C=O), 80.0 (C(CH₃)₃), 70.0 (CH₂OH), 55.0 (quaternary C), 35.0 (cyclobutyl CH₂), 28.5 (C(CH₃)₃), 15.0 (cyclobutyl CH₂)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional (Boc)₂O (0.1-0.2 eq) can be added. Ensure the stirring is efficient.

  • Formation of O-Boc Product: While unlikely under these conditions, the formation of the O-Boc protected product or the di-protected species can occur with prolonged reaction times or in the presence of a stronger base. To minimize this, adhere to the recommended stoichiometry and reaction time. The use of a mild base like NaHCO₃ is crucial for selectivity.

  • Difficulty in Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective. Ensure the solvent system is optimized; the ratio of ethyl acetate to hexanes may need adjustment.

  • Moisture Sensitivity of (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time.[3] It is recommended to use a fresh bottle or ensure the reagent has been stored properly.

Reaction Mechanism Diagram

Boc_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

References

Application Notes and Protocols for tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated carbocycles have emerged as powerful tools for drug designers, offering a means to escape the "flatland" of predominantly aromatic structures. Among these, the cyclobutane ring holds a unique position. Its inherent ring strain results in a puckered, three-dimensional, and conformationally restricted structure.[1] This rigidity can be strategically employed to lock flexible molecules into their bioactive conformation, thereby enhancing potency and selectivity while potentially improving metabolic stability by shielding metabolically labile sites.[2]

This guide focuses on a particularly versatile bifunctional building block: tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate . This molecule incorporates the desirable cyclobutane scaffold functionalized with two orthogonal reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a primary alcohol. This arrangement allows for selective, sequential chemical modifications, making it an invaluable starting material for synthesizing complex molecules, including spirocyclic systems and linkers for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4] These application notes provide an in-depth look at the compound's properties, strategic applications, and detailed protocols for its use.

Physicochemical Properties and Structural Analysis

The utility of this compound stems directly from its unique combination of structural features.

PropertyValueSource
CAS Number 1142211-17-3[5][6]
Molecular Formula C₁₀H₁₉NO₃[5][6]
Molecular Weight 201.26 g/mol [5][6]
Topological Polar Surface Area (TPSA) 58.56 Ų[5]
logP 1.4261[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

Key Structural Elements:

  • The Cyclobutane Core: This central motif provides a rigid, non-planar scaffold. Unlike flexible alkyl chains, its conformational freedom is limited, which helps pre-organize appended pharmacophoric elements for optimal interaction with a biological target.[1][7] This three-dimensional character is increasingly sought after in fragment-based drug discovery (FBDD) to improve the quality of screening libraries.[7]

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, makes it an ideal orthogonal protecting group.[8] It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), unmasking the primary amine for subsequent reactions such as amidation or alkylation.[9][10]

  • The Hydroxymethyl Group: The primary alcohol (-CH₂OH) serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, converted into an ether, or transformed into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. This dual functionality is the cornerstone of its utility.

G cluster_molecule This compound cluster_paths Synthetic Divergence cluster_products Intermediate Products mol Key Features boc Boc-Protected Amine (Acid Labile Handle) cyclo Rigid Cyclobutane Scaffold (3D Conformation) oh Hydroxymethyl Group (Versatile Nucleophile/Electrophile Precursor) deprotect Boc Deprotection (e.g., TFA) boc->deprotect Path A functionalize Hydroxymethyl Functionalization (e.g., Tosylation) oh->functionalize Path B amine Free Amine deprotect->amine leaving_group Activated Alcohol (e.g., -OTs) functionalize->leaving_group

Caption: Bifunctional nature of the title compound enabling divergent synthetic pathways.

Application Notes

Role as a 3D Scaffold and Bioisostere

The 1,1-disubstituted cyclobutane motif can serve as a bioisosteric replacement for other common groups in medicinal chemistry. For instance, it can mimic a gem-dimethyl group but with defined vectors for exiting the scaffold, or it can replace a planar phenyl ring to improve physicochemical properties like solubility and reduce metabolic liability associated with aromatic oxidation.[7] By introducing this compound, medicinal chemists can systematically explore the three-dimensional space around a core structure, a strategy proven to enhance binding affinity and selectivity.[2]

Application in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC.

This compound is an excellent starting point for constructing the rigid portion of a linker.[3][4] Its orthogonal handles allow for a stepwise and controlled synthesis:

  • The hydroxymethyl group can be attached to the target-binding warhead or another part of the linker via an ether or ester linkage.

  • The Boc group can then be removed to reveal the amine, which is subsequently coupled to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands).[11]

PROTAC_Concept cluster_linker Linker Scaffold warhead Warhead (Binds Target Protein) linker_mid Functionalized Cyclobutane Core warhead->linker_mid Attach via -OH group e3_ligand E3 Ligase Ligand (e.g., Thalidomide) linker_start tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate linker_start->linker_mid linker_mid->e3_ligand Attach via -NH2 group (post-deprotection)

Caption: Conceptual use of the title compound as a rigid linker component in PROTACs.

Experimental Protocols

Protocol 1: Boc Deprotection to Yield (1-aminocyclobutyl)methanol

This protocol describes the removal of the Boc protecting group under standard acidic conditions to reveal the primary amine.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently protonates the carbamate, initiating a fragmentation cascade that releases the free amine along with gaseous byproducts (CO₂ and isobutene), which drives the reaction to completion.[8][9] Dichloromethane (DCM) is a common inert solvent for this transformation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Carefully neutralize the residue by dissolving it in a minimal amount of DCM and slowly adding saturated NaHCO₃ solution until effervescence ceases (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-aminocyclobutyl)methanol, which can often be used in the next step without further purification.

Protocol 2: Activation of the Hydroxymethyl Group via Tosylation

This protocol converts the primary alcohol into a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent nucleophilic substitution reactions.

Rationale: The sulfonyl chloride reacts with the alcohol in the presence of a base. The base (e.g., triethylamine) neutralizes the hydrochloric acid byproduct, preventing it from causing side reactions, such as premature Boc deprotection.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (1-(((4-methylphenyl)sulfonyl)oxymethyl)cyclobutyl)carbamate, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Reaction_Scheme cluster_pathA Protocol 1: Deprotection cluster_pathB Protocol 2: Activation start Starting Material (Boc-Protected Amino Alcohol) reagentsA 1. TFA 2. DCM reagentsB 1. TsCl 2. Et3N, DCM productA Free Amine Product ((1-aminocyclobutyl)methanol) reagentsA->productA Acidic Cleavage productB Activated Alcohol Product (Tosylate Ester) reagentsB->productB Nucleophilic Attack on Sulfur

Caption: Workflow illustrating the two primary, orthogonal synthetic transformations.

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for the modern medicinal chemist. Its rigid three-dimensional core, combined with orthogonally protected functional groups, provides a reliable and versatile platform for synthesizing molecules with enhanced pharmacological properties. From improving metabolic stability and constraining conformation to enabling the construction of sophisticated molecules like PROTACs, its applications are both current and expanding. The protocols detailed herein offer a validated starting point for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

The Strategic Application of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics increasingly leverages conformationally restricted scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. The cyclobutane motif, in particular, has emerged as a valuable design element, offering a unique three-dimensional geometry that can effectively orient pharmacophoric elements and improve metabolic stability.[1][2] This application note details the utility of a key bifunctional building block, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS 1142211-17-3), in the synthesis of novel chemical entities for pharmaceutical research.

This versatile reagent combines the steric and electronic advantages of the cyclobutane core with two orthogonal functional handles: a Boc-protected amine and a primary alcohol. This arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the construction of complex molecular architectures, including spirocyclic systems and decorated scaffolds for targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1142211-17-3[2][3]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance White to off-white solid[3]
Storage 2-8°C, sealed in dry conditions[3]
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral chemical knowledge

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the primary amine, while the primary alcohol is amenable to a wide range of transformations.

G cluster_0 This compound cluster_1 Alcohol Transformations cluster_2 Amine Deprotection cluster_3 Key Intermediates cluster_4 Further Diversification Start tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Oxidation_Aldehyde Oxidation (e.g., Swern, DMP) Start->Oxidation_Aldehyde Mild Oxidants Oxidation_Acid Oxidation (e.g., Jones, TEMPO) Start->Oxidation_Acid Strong Oxidants Activation Activation (e.g., Tosylation) Start->Activation TsCl, Pyridine Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Aldehyde tert-Butyl (1-formylcyclobutyl)carbamate Oxidation_Aldehyde->Aldehyde Carboxylic_Acid 1-((tert-Butoxycarbonyl)amino) cyclobutane-1-carboxylic acid Oxidation_Acid->Carboxylic_Acid Leaving_Group tert-Butyl (1-((tosyloxy) methyl)cyclobutyl)carbamate Activation->Leaving_Group Free_Amine (1-Aminocyclobutyl) methanol Deprotection->Free_Amine Nucleophilic_Addition Nucleophilic Addition/ Reductive Amination Aldehyde->Nucleophilic_Addition Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Nucleophilic_Substitution Nucleophilic Substitution (e.g., with NaN3) Leaving_Group->Nucleophilic_Substitution Acylation_Alkylation N-Acylation/ N-Alkylation Free_Amine->Acylation_Alkylation

Figure 1: Key synthetic transformations of this compound.

This dual functionality allows for a modular approach to library synthesis, where either the alcohol or the amine can be elaborated first, followed by modification of the second functional group.

Application in the Synthesis of Advanced Intermediates

The following protocols provide detailed, step-by-step methodologies for the conversion of this compound into key synthetic intermediates.

Protocol 1: Oxidation to tert-Butyl (1-formylcyclobutyl)carbamate

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a crucial intermediate for reductive amination and other carbon-carbon bond-forming reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous dichloromethane (CH₂Cl₂) (10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq) to the cooled CH₂Cl₂.

  • DMSO Addition: In a separate flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous CH₂Cl₂ (2 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

  • Triethylamine Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with water (10 mL). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-Butyl (1-formylcyclobutyl)carbamate.

Rationale: The Swern oxidation utilizes in situ generated dimethylchlorosulfonium chloride to activate the alcohol, which is then deprotonated by a hindered base (triethylamine) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4] The low temperature is critical to prevent side reactions.

Protocol 2: Oxidation to 1-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic Acid

For applications requiring an acid functionality, such as amide bond formation, a stronger oxidizing agent is necessary. A TEMPO-catalyzed oxidation offers a metal-free and efficient alternative to traditional chromium-based reagents.

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq), and a 1:1 mixture of acetonitrile (CH₃CN) and water (10 mL).

  • Oxidant Addition: Add bis(acetoxy)iodobenzene (BAIB) (2.5 eq) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL). Adjust the pH to ~2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography on silica gel.

Rationale: This protocol utilizes a catalytic amount of the stable nitroxyl radical TEMPO, which is oxidized in situ by the stoichiometric oxidant BAIB to the active oxoammonium species. The oxoammonium ion then oxidizes the alcohol to the carboxylic acid.[3] This method is advantageous due to its mild conditions and avoidance of toxic heavy metals.

Protocol 3: Synthesis of tert-Butyl (1-(azidomethyl)cyclobutyl)carbamate

The conversion of the alcohol to an azide provides a versatile handle for further functionalization, including the construction of heterocycles via cycloaddition reactions or reduction to a primary amine. This two-step protocol involves activation of the alcohol as a tosylate followed by nucleophilic substitution.

Reaction Scheme:

Step-by-Step Protocol:

  • Step 1: Tosylation

    • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

    • Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Dilute the reaction with CH₂Cl₂ (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

  • Step 2: Azide Formation

    • Dissolve the crude tosylate from the previous step in anhydrous dimethylformamide (DMF) (10 mL).

    • Add sodium azide (NaN₃) (3.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour into water (50 mL).

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-Butyl (1-(azidomethyl)cyclobutyl)carbamate.

Rationale: The hydroxyl group is first converted into a good leaving group, tosylate, which is then readily displaced by the azide nucleophile in an Sₙ2 reaction.

Application in Spiro-Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of spirocyclic scaffolds. For example, the derived azide can undergo intramolecular cyclization upon deprotection of the Boc group, or participate in cycloaddition reactions. A plausible route to a spiro-oxazolidinone is outlined below.

G Start tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Tosylate Tosylate Intermediate Start->Tosylate 1. TsCl, Pyridine Azide tert-Butyl (1-(azidomethyl)cyclobutyl)carbamate Tosylate->Azide 2. NaN₃, DMF Staudinger Staudinger Reaction (PPh₃, H₂O) Azide->Staudinger Amino_Alcohol tert-Butyl (1-(aminomethyl)cyclobutyl)carbamate Staudinger->Amino_Alcohol Cyclization Cyclization (e.g., Phosgene, Triphosgene) Amino_Alcohol->Cyclization Spiro_Oxazolidinone Spiro-oxazolidinone Cyclization->Spiro_Oxazolidinone

Figure 2: Proposed synthetic route to a spiro-oxazolidinone.

This strategy involves the reduction of the azide to a primary amine, which can then undergo cyclization with a carbonylating agent to form the desired spiro-heterocycle. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained cyclobutane core and orthogonally protected bifunctionality provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein demonstrate its utility in preparing key synthetic intermediates, which can be further elaborated into novel chemical entities, including spiro-heterocycles. The strategic incorporation of this building block can significantly aid in the development of next-generation therapeutics with improved pharmacological properties.

References

Application Notes & Protocols: Electrophilic Reactions of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Cyclobutane Building Block

In contemporary drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Small, strained ring systems have emerged as valuable scaffolds, capable of imparting unique conformational rigidity and metabolic stability to drug candidates.[1][2] The cyclobutane moiety, in particular, offers a unique three-dimensional geometry that is distinct from more common cycloalkanes, enabling chemists to explore new regions of chemical space.[2]

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a strategically important bifunctional building block that capitalizes on these advantages.[3][4][5] It features a Boc-protected amine and a primary alcohol appended to a quaternary center on a cyclobutane ring. This arrangement provides two orthogonal sites for chemical modification: the nucleophilic hydroxyl group and the acid-labile carbamate. This guide provides detailed protocols and mechanistic insights into the reactions of this versatile substrate with key classes of electrophiles, enabling researchers to leverage its full synthetic potential.

Oxidation of the Hydroxyl Group: Accessing the Electrophilic Aldehyde

The primary alcohol of this compound serves as a latent electrophilic center. Through oxidation, it can be converted into the corresponding aldehyde, tert-butyl (1-formylcyclobutyl)carbamate.[6] This transformation is pivotal as it opens pathways to C-C bond formation (e.g., Wittig, Grignard reactions) and the synthesis of secondary amines via reductive amination.

Causality and Method Selection

The choice of oxidant is critical to ensure chemoselectivity. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of oxidative conditions, but sensitive to strong acids. Therefore, mild, non-acidic oxidation protocols are required. Dess-Martin Periodinane (DMP) and Swern-type oxidations are ideal choices. DMP is particularly favored for its operational simplicity and mild, room-temperature conditions.

Workflow for Dess-Martin Periodinane Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in dry DCM add_dmp Add Dess-Martin Periodinane (1.1 eq) start->add_dmp Inert Atmosphere (N2) stir Stir at Room Temp (1-3 hours) add_dmp->stir monitor Monitor by TLC/LC-MS stir->monitor Check for starting material consumption quench Quench with Na2S2O3 and NaHCO3 solution monitor->quench Upon completion extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product: tert-butyl (1-formylcyclobutyl)carbamate purify->product

Caption: Experimental workflow for the oxidation of the hydroxymethyl group.

Protocol 1: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

ParameterCondition/ValueRationale
Oxidant Dess-Martin PeriodinaneMild, selective for primary alcohols, and compatible with the Boc group.
Solvent Anhydrous DichloromethaneAprotic solvent that solubilizes reactants well and is inert to DMP.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed efficiently without side reactions.
Stoichiometry 1.1 - 1.3 eq of DMPA slight excess ensures complete conversion of the starting material.
Workup Na₂S₂O₃ / NaHCO₃Reduces excess DMP and neutralizes the acetic acid byproduct.
Expected Yield >90%This oxidation is typically high-yielding.

O-Acylation: Ester Formation with Carboxylic Acid Derivatives

The hydroxyl group can readily react as a nucleophile with electrophilic acylating agents to form esters. This reaction is fundamental for introducing diverse functionalities, modifying solubility, or creating prodrug linkages.

Mechanism: Nucleophilic Acyl Substitution

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acyl chloride or anhydride). A tertiary amine base is commonly used to neutralize the acidic byproduct (e.g., HCl) and to prevent protonation of the starting amine after any potential premature deprotection.

Caption: General reaction scheme for O-acylation of the substrate.

Protocol 2: General Procedure for Esterification with an Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) and the optional DMAP catalyst (0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

ParameterCondition/ValueRationale
Electrophile Acyl Chloride / AnhydrideHighly reactive acylating agents for efficient esterification.
Base Triethylamine / PyridineScavenges the HCl byproduct, driving the reaction to completion.
Catalyst DMAP (optional)Acyl transfer catalyst that significantly accelerates the reaction, especially for sterically hindered alcohols.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by reaction at RT for completion.
Expected Yield 85-98%This reaction is generally very efficient.

N-Deprotection: Reaction with Protonic Acids

The Boc group is a cornerstone of modern peptide and medicinal chemistry due to its stability to bases and nucleophiles, yet facile cleavage under acidic conditions.[7] The reaction is initiated by an electrophile—a proton—which leads to the irreversible collapse of the carbamate.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds through a well-established E1-type mechanism.[8]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making it a better leaving group.

  • Cation Formation: The C-O bond cleaves to release the stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine.

  • Salt Formation: In the acidic medium, the resulting amine is protonated to form an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

G A Boc-Protected Amine B Protonated Carbamate A->B 1. Protonation (H+) C Carbamic Acid + t-Butyl Cation B->C 2. Loss of t-Bu+ D Free Amine + CO2 C->D 3. Decarboxylation E Ammonium Salt D->E 4. Protonation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is one of the most common and effective methods for Boc group removal.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M).

  • Add an excess of TFA. A common ratio is 20-50% TFA in DCM (v/v). For example, add 5 mL of TFA to a solution of the substrate in 5 mL of DCM.

  • Stir the solution at room temperature. The reaction is typically rapid, often complete within 30-60 minutes. Gas evolution (CO₂) will be observed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

  • The resulting product is the trifluoroacetate salt, which can often be used directly or triturated with diethyl ether to induce precipitation of a solid, which is then collected by filtration.

  • To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution or a tertiary amine on a solid support).

ParameterCondition/ValueRationale
Acid Reagent Trifluoroacetic Acid (TFA)Strong acid that is volatile, allowing for easy removal post-reaction.[9][10]
Solvent Dichloromethane (DCM)Inert to the acidic conditions and an excellent solvent for most substrates.
Temperature Room TemperatureSufficiently high for rapid deprotection without degrading sensitive substrates.
Outcome Ammonium SaltThe product is isolated as the corresponding salt of the acid used.
Considerations The tert-butyl cation can be scavenged by nucleophilic side chains or solvents. Anisole or thioanisole are often added as scavengers in peptide synthesis.

References

Purification of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate via Column Chromatography: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules to introduce a constrained cyclobutane motif. The presence of both a primary alcohol and a Boc-protected amine allows for orthogonal synthetic strategies. Ensuring the high purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the rationale behind the chosen conditions and offer practical insights to ensure a successful separation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 201.26 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[3]
Solubility Generally soluble in polar organic solvents such as ethyl acetate, methanol, and dichloromethane. Limited solubility in non-polar solvents like hexane.--INVALID-LINK--

The presence of the hydroxyl and carbamate groups imparts a moderate polarity to the molecule. This characteristic is key to its separation from less polar impurities, such as unreacted starting materials or non-polar byproducts, and more polar impurities, like a potential diol byproduct, on a polar stationary phase like silica gel.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate) is used as the eluent.

The components of the crude mixture will partition between the stationary and mobile phases. More polar compounds will interact more strongly with the polar silica gel and will thus elute more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute more quickly. By gradually increasing the polarity of the mobile phase (or using an isocratic system of appropriate polarity), a separation of the components can be achieved.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made accordingly.

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Collection tubes

  • Standard laboratory glassware and equipment

Thin-Layer Chromatography (TLC) Analysis for Method Development

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 3:1 (Hexane:EtOAc) and adjust as necessary.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

    • UV Light (254 nm): The Boc-protected compound may or may not be UV active.

    • Staining: Use a suitable stain for visualization.

      • Ninhydrin Stain: This stain is excellent for visualizing amines and Boc-protected amines. After dipping or spraying the plate, gentle heating with a heat gun is required to cleave the Boc group and reveal a colored spot (typically pink or purple).[4]

      • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that is effective for visualizing a wide range of organic compounds, including alcohols.[1]

  • Optimization: The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Column Chromatography Procedure

The following workflow outlines the key steps for the purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Transfer slurry Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Equilibrate Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Pure_Product Pure_Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Step 1: Slurry Preparation and Column Packing

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% ethyl acetate in hexane).[4][5] The consistency should be pourable but not too dilute.

  • Secure the chromatography column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

  • Add a layer of sand (approximately 1 cm) over the cotton plug.

  • Pour the silica gel slurry into the column.[6] Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a 1 g scale). Crucially, do not let the top of the silica gel run dry.

  • Add a layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.

  • Continuously run the mobile phase through the packed column until the packing is stable and no more settling is observed.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution in the presence of the silica gel until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Gently add a small layer of sand over the sample layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Begin eluting the column with the chosen mobile phase (e.g., 20-50% ethyl acetate in hexane). A mobile phase of 1:1 heptane/ethyl acetate has been successfully used for the closely related cyclopropyl analog.[5]

  • Collect fractions in appropriately sized test tubes. The size of the fractions will depend on the column size and the separation efficiency.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

Step 4: Analysis and Isolation

  • Spot every few fractions on a TLC plate and develop it in the same mobile phase used for the column.

  • Visualize the TLC plate using a ninhydrin stain with heating.[4]

  • Identify the fractions containing the pure desired product (fractions where only the spot corresponding to the product is visible).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Pro-Tips from the Bench

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Standard silica gel can be slightly acidic. If your compound shows signs of degradation on silica (e.g., streaking on TLC or the appearance of a new, more polar spot), consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine, e.g., 1%) or using a different stationary phase.[7]

  • Impurity Profile: The synthesis of the target compound likely involves the reduction of an ester or an aldehyde. Potential impurities could include the unreacted starting material or over-reduced byproducts. The starting ester or aldehyde will be less polar than the desired alcohol product, while any diol byproducts would be more polar. The chosen mobile phase should effectively separate these species.

  • TLC Visualization is Key: Since the target compound may not be UV active, reliable staining is critical. A ninhydrin stain is highly recommended for its specificity to the Boc-protected amine (after heating).[4] It is good practice to also use a more general stain like PMA to visualize any non-amine containing impurities.[1]

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the mobile phase, dry loading (adsorbing the compound onto silica gel) is highly recommended to ensure a narrow band at the start of the chromatography, leading to better separation.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. If compounds are eluting too quickly, decrease the polarity (less ethyl acetate). If they are not moving, increase the polarity.
Streaking of Spots on TLC/Column Compound is too polar for the mobile phase; potential degradation on silica.Increase the polarity of the mobile phase. Consider adding a small amount of a more polar solvent like methanol (e.g., 1-2%). If degradation is suspected, use deactivated silica gel.
Product Elutes with Impurities Column is overloaded; poor packing of the column.Reduce the amount of crude material loaded onto the column. Ensure the column is packed evenly without any channels or cracks.
No Spots Visible on TLC Compound is not UV active and the wrong stain was used.Use a ninhydrin stain with heating to visualize the Boc-protected amine. Also, try a general stain like PMA.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase through TLC analysis and employing proper chromatographic techniques, researchers can obtain this valuable building block in high purity, ready for subsequent synthetic transformations.

References

Definitive Guide to the Quantitative Analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a key intermediate in modern pharmaceutical synthesis. Recognizing the compound's specific physicochemical properties—moderate polarity, potential thermal lability, and inherent chirality—this document outlines three distinct, validated analytical strategies. We present protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) approach following derivatization. Furthermore, considerations for chiral separation are discussed to ensure enantiomeric purity assessment. Each protocol is built upon a foundation of scientific rationale, explaining the causality behind instrumental and chemical choices to ensure methodological robustness and trustworthiness.

Introduction and Analytical Rationale

This compound is a bifunctional molecule featuring a carbamate protecting group and a primary alcohol. Its structural motifs make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, performing stability studies, and meeting stringent regulatory requirements in the drug development pipeline.

The analytical challenges presented by this molecule stem from its key structural features:

  • Carbamate Group: While providing a UV chromophore, this group can be thermally labile, often making liquid chromatography the preferred analytical approach over gas chromatography.[1]

  • Polar Functional Groups: The presence of a hydroxyl (-OH) and a carbamate (-NHCOO-) group imparts polarity, dictating the choice of stationary and mobile phases in chromatographic separations.

  • Chirality: The C1 carbon of the cyclobutane ring is a chiral center. Therefore, depending on the synthesis route, the final product may be a racemic mixture, necessitating chiral-specific analytical methods to isolate and quantify each enantiomer.[2]

This guide provides a multi-tiered analytical approach, allowing researchers to select the most appropriate method based on their specific requirements for sensitivity, selectivity, and the need for stereoisomeric differentiation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of effective method development.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[3][4][5]
Molecular Weight 201.26 g/mol [4][5]
CAS Number 1142211-17-3[4]
Topological Polar Surface Area (TPSA) 58.56 Ų[4]
LogP (calculated) 1.4261[4]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Application Focus: Routine quality control, purity assessment, and in-process control where analyte concentrations are relatively high (>1 µg/mL).

Principle: This method leverages the principles of reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The moderate polarity of this compound allows for excellent retention and separation under these conditions. Quantification is achieved by measuring the analyte's UV absorbance, which is proportional to its concentration.

Causality in Method Design:
  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides a strong starting point for retaining the analyte via hydrophobic interactions with its cyclobutyl and tert-butyl groups.[1]

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The addition of a small amount of acid (e.g., formic acid) is critical; it protonates residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing and ensuring a sharp, symmetrical peak shape. Formic acid is chosen for its volatility, making it compatible with a future transition to an LC-MS method if needed.[6]

  • Detection Wavelength: The carbamate functional group lacks a strong chromophore in the upper UV range. Therefore, detection is set to a low wavelength (210-220 nm) to achieve adequate sensitivity.[1] It is crucial to use high-purity solvents to minimize baseline noise at these wavelengths.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Accurate Weighing & Dilution) hplc HPLC Injection (RP-C18 Column) std_prep->hplc cal_curve Calibration Curve Construction std_prep->cal_curve smp_prep Sample Preparation (Dilution in Mobile Phase) smp_prep->hplc uv_detect UV Detection (~215 nm) hplc->uv_detect integrate Peak Integration uv_detect->integrate integrate->cal_curve quant Quantification cal_curve->quant

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: RP-HPLC-UV

2.1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (≥98% purity).

  • Reference standard of this compound (≥98% purity).

2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

2.3. Sample Preparation

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2.4. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 20 minutes

2.5. Method Validation Parameters (Typical)

ParameterTypical ValueRationale
Linearity (R²) >0.999Demonstrates a direct relationship between absorbance and concentration.
Range 1 - 100 µg/mLThe concentration range over which the method is precise and accurate.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the measured value to the true value.
Precision (%RSD) < 2.0%Indicates the repeatability of the measurement.
Limit of Quantification (LOQ) ~1 µg/mLThe lowest concentration that can be reliably quantified.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Focus: High-sensitivity quantification in complex matrices (e.g., biological fluids, crude reaction mixtures), impurity profiling, and metabolite identification.

Principle: This technique couples the superior separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and filtering out matrix interference.[7][8]

Causality in Method Design:
  • Ionization: ESI in positive ion mode is selected because the carbamate nitrogen can be readily protonated to form a stable [M+H]⁺ ion.[7]

  • MRM Transitions: The key to specificity is selecting unique fragmentations. For this compound (MW 201.26), the protonated molecule ([M+H]⁺) has an m/z of 202.3. A likely and stable fragmentation is the loss of the tert-butyl group (56 Da) or isobutylene, resulting in a major product ion around m/z 146.2. A secondary transition, such as the loss of the hydroxymethyl group (-CH₂OH, 31 Da), could also be monitored for confirmation.

  • Chromatography: A fast gradient using a shorter column (e.g., 50 mm length) is often sufficient because the mass spectrometer provides the bulk of the selectivity, allowing for higher sample throughput.[1]

Principle of MRM in a Triple Quadrupole MS

LC LC Eluent IonSource ESI Source (Ionization) LC->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 202.3) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 146.2) Q2->Q3 Detector Detector Q3->Detector

Caption: Selective detection using MRM on a triple quadrupole mass spectrometer.

Detailed Protocol: LC-MS/MS

3.1. Instrumentation and Reagents

  • LC-MS/MS system: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC-MS grade solvents (Acetonitrile, Water, Methanol) and Formic Acid.

  • All other reagents and standards as described in the HPLC-UV method.

3.2. LC Conditions

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-3 min: 10% to 90% B; 3-4 min: 90% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.3. MS/MS Conditions (Hypothetical)

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
MRM Transition 1 (Quantifier) 202.3 → 146.2
Collision Energy 1 15 eV
MRM Transition 2 (Qualifier) 202.3 → 171.2 (Loss of CH₂OH)
Collision Energy 2 12 eV

3.4. Method Validation Parameters (Typical)

ParameterTypical ValueRationale
Linearity (R²) >0.995Demonstrates a direct relationship between response and concentration.
Range 0.1 - 100 ng/mLThe method is sensitive to much lower concentrations.
Accuracy (% Recovery) 95.0% - 105.0%Wider acceptance criteria due to lower concentrations and matrix effects.
Precision (%RSD) < 5.0%Excellent repeatability at trace levels.
Limit of Quantification (LOQ) ~0.1 ng/mLDemonstrates high sensitivity suitable for bioanalysis.[9]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Application Focus: Orthogonal method for purity confirmation or when LC instrumentation is unavailable. Not recommended as a primary method due to the thermal lability of carbamates.

Principle: Direct analysis of carbamates by GC is challenging due to their tendency to degrade in the hot injector port.[1] This limitation is overcome by derivatization, a chemical reaction that converts the polar -OH and -NH groups into more volatile and thermally stable moieties. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. The resulting derivative is then analyzed by GC-MS.

Causality in Method Design:
  • Derivatization: Silylation is necessary to mask the polar functional groups, reducing their interaction with the GC column and preventing thermal degradation. This results in a sharp, symmetrical peak.[10]

  • GC Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for a wide range of derivatized compounds.

  • Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern (mass spectrum) of the derivatized analyte.

Workflow for GC-MS with Derivatization

sample Sample/Standard Solution evap Evaporate to Dryness sample->evap deriv Derivatization (e.g., BSTFA, 70°C) evap->deriv gcms GC-MS Injection and Analysis deriv->gcms data Data Analysis (Mass Spectrum ID & Peak Area) gcms->data

Caption: GC-MS analysis workflow including the critical derivatization step.

Detailed Protocol: GC-MS

4.1. Derivatization Procedure

  • Pipette a known amount of sample or standard into a GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4.2. GC-MS Conditions

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, 1.2 mL/min constant flow
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Mode Full Scan (m/z 50-550)

Special Consideration: Chiral Separation

The presence of a stereocenter requires consideration of enantiomeric purity. If the synthetic pathway is not stereospecific, or if racemization can occur, a chiral separation method is mandatory for pharmaceutical applications.

Principle: Chiral separation is typically achieved using a Chiral Stationary Phase (CSP) in an HPLC system. These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are among the most versatile and widely used CSPs.[11]

Protocol Development Strategy:

  • Column Screening: Screen a variety of CSPs (e.g., Chiralpak IA, IB, IC; Chiralcel OD, OJ) under normal-phase (e.g., Hexane/Ethanol) and reversed-phase conditions.

  • Mobile Phase Optimization: Once partial separation is achieved, optimize the mobile phase composition (e.g., ratio of solvents, type of alcohol, additives) to maximize resolution.

  • Validation: Validate the method for specificity, linearity, and precision for the minor enantiomer in the presence of the major one.

Conclusion: Selecting the Appropriate Method

The choice of analytical method for this compound should be guided by the specific analytical objective.

  • For routine QC and purity checks where concentrations are high and the matrix is simple, RP-HPLC-UV is a robust, cost-effective, and reliable choice.

  • For trace-level quantification , bioanalysis, or analysis in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

  • GC-MS with derivatization serves as a valuable orthogonal technique for identity confirmation but is less ideal for routine quantification due to the extra sample preparation step.

  • Chiral HPLC is essential and non-negotiable when control of stereoisomeric purity is required.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can achieve accurate, reliable, and robust quantification of this important synthetic intermediate.

References

Application Notes & Protocols: The Utility of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate as a Versatile Precursor for Novel Spiroheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds with three-dimensional complexity is a cornerstone of modern drug discovery. The cyclobutane motif, in particular, has gained significant attention for its ability to impart favorable pharmacokinetic properties and conformational rigidity to bioactive molecules.[1] This guide details the strategic application of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a readily accessible building block, for the synthesis of diverse and medicinally relevant spiroheterocyclic systems. We provide in-depth scientific rationale, detailed experimental protocols, and workflow visualizations for the transformation of this precursor into key heterocyclic frameworks, including spiro-oxazolidinones and spiro-oxetanes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems for the creation of novel chemical entities.

The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

Unlike conformationally flexible acyclic chains or larger cycloalkanes, the cyclobutane ring adopts a distinct, puckered conformation. This inherent rigidity offers several advantages in drug design:

  • Conformational Restriction: By locking pendant functional groups in well-defined spatial orientations, the cyclobutane scaffold can enhance binding affinity and selectivity for a biological target.[2][3]

  • Improved Physicochemical Properties: The introduction of sp³-rich cyclobutane rings can reduce the planarity of a molecule, often leading to improved solubility, metabolic stability, and other desirable pharmacokinetic (PK) profiles.[3]

  • Novel Chemical Space: Cyclobutane-containing molecules occupy a unique area of chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[2]

This compound is an ideal starting point for exploring this chemical space. It features a central quaternary carbon spiro-fused to the cyclobutane ring, with two orthogonal functional handles—a Boc-protected amine and a primary alcohol—poised for intramolecular cyclization reactions.

Precursor This compound Oxazolidinone Spiro-Oxazolidinone Precursor->Oxazolidinone  Intramolecular  SN2 Cyclization  (Boc Carbonyl) Oxetane Spiro-Oxetane Precursor->Oxetane  Williamson  Ether Synthesis Azetidine Spiro-Azetidine (via deprotection/activation) Precursor->Azetidine  Deprotection &  Intramolecular  N-Alkylation

Figure 1: Synthetic utility of the precursor for generating diverse spiroheterocycles.

Key Transformations and Mechanistic Insights

The 1,3-relationship between the nucleophilic nitrogen (post-deprotection) or oxygen and the electrophilic carbon (post-activation of the alcohol) is the key to this precursor's utility.

Synthesis of Spiro-Oxazolidinones via Intramolecular S N 2 Cyclization

A well-established reaction for N-Boc protected β-amino alcohols is their cyclization into oxazolidinones.[4] This transformation proceeds through the activation of the primary alcohol, typically by converting it into a mesylate or tosylate, which is a good leaving group.

Mechanism: The critical insight here is that the carbonyl oxygen of the tert-butoxycarbonyl (Boc) group itself acts as an intramolecular nucleophile.[4] It attacks the carbon bearing the mesylate, leading to an S N 2 displacement and the formation of the five-membered oxazolidinone ring with an inversion of configuration at the reacting center (though this is not relevant for our achiral precursor). This method is highly efficient and avoids the need for external nucleophiles.

Figure 2: Reaction pathway for the synthesis of spiro-oxazolidinones.

This reaction is highly reliable due to the favorable proximity of the Boc-carbonyl oxygen to the activated alcohol, resulting in a thermodynamically stable five-membered ring.

Synthesis of Spiro-Oxetanes via Intramolecular Williamson Etherification

The synthesis of the strained four-membered oxetane ring requires a different strategy. Oxetanes are valuable isosteres for gem-dimethyl or carbonyl groups and can improve metabolic stability and solubility.[5][6] The most common method for their construction is the intramolecular Williamson ether synthesis from a 1,3-halohydrin or a related substrate.[6][7]

Mechanism: This pathway involves two discrete steps. First, the Boc-protecting group is removed under acidic conditions (e.g., TFA) to liberate the free amine. The primary alcohol of the resulting amino alcohol is then selectively activated, for instance, as a tosylate. Finally, under basic conditions, the free hydroxyl group attacks the tosylated carbon in an intramolecular S N 2 reaction to form the oxetane ring. Careful selection of a non-nucleophilic base is crucial to prevent intermolecular side reactions.

Note: A direct cyclization from the N-Boc precursor to the oxetane is also plausible. After activating the alcohol, a strong, non-nucleophilic base (e.g., NaH) can deprotonate the N-H bond of the carbamate. The resulting nitrogen anion could then displace the leaving group. However, a more common and often higher-yielding approach involves the synthesis via the corresponding 1,3-diol, which can be accessed from the precursor. For this guide, we will focus on a pathway that leverages the amino alcohol functionality directly.

Figure 3: A robust pathway to spiro-oxetanes via a 1,3-diol intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 2-oxa-4-azaspiro[4.3]octan-3-one
Reagents & Materials Amount M.W. Moles (mmol) Notes
This compound1.0 g201.264.97Starting material
Dichloromethane (DCM), anhydrous25 mL--Reaction solvent
Triethylamine (Et₃N)1.04 mL (0.75 g)101.197.45 (1.5 eq)Base to neutralize HCl byproduct
Methanesulfonyl chloride (MsCl)0.46 mL (0.68 g)114.555.96 (1.2 eq)Activating agent
Saturated aq. NaHCO₃20 mL--For aqueous workup
Brine20 mL--For aqueous workup
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 g, 4.97 mmol) and anhydrous dichloromethane (25 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.04 mL, 7.45 mmol) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (0.46 mL, 5.96 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure spiro-oxazolidinone.

Protocol 2: Synthesis of 5-Azaspiro[3.3]heptan-1-ol (Illustrative Intermediate)

This protocol outlines the deprotection and activation steps toward a spiro-azetidine or spiro-oxetane amine.

Reagents & Materials Amount M.W. Moles (mmol) Notes
This compound1.0 g201.264.97Starting material
Dichloromethane (DCM)10 mL--Solvent for deprotection
Trifluoroacetic acid (TFA)5 mL114.02-Deprotection reagent
Toluene10 mL--For azeotropic removal of TFA
Saturated aq. NaHCO₃---For neutralization

Procedure (Deprotection):

  • Dissolve this compound (1.0 g, 4.97 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C.

  • Add trifluoroacetic acid (5 mL) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Add toluene (10 mL) and co-evaporate (repeat 2x) to remove residual TFA.

  • The resulting crude TFA salt of (1-aminocyclobutyl)methanol can be carefully neutralized with a base like saturated NaHCO₃ and extracted into an organic solvent for further use or purified as the salt.

Subsequent Steps: The resulting amino alcohol is a versatile intermediate.

  • For Azetidine Synthesis: The alcohol can be converted to a leaving group (e.g., tosylate), and subsequent treatment with a base will induce N-alkylation to form the spiro-azetidine.

  • For Oxetane Amine Synthesis: Selective N-protection with an orthogonal protecting group (e.g., Cbz), followed by alcohol activation and base-induced cyclization, would be a potential route.

Data Summary

PrecursorTarget HeterocycleKey ReagentsReaction TypeExpected Yield
This compound2-Oxa-4-azaspiro[4.3]octan-3-oneMsCl, Et₃NIntramolecular S N 2 (Boc-carbonyl attack)Good to High
(1-Aminocyclobutyl)methanol (from deprotection)5-Azaspiro[3.3]heptane1. TsCl, Py; 2. BaseIntramolecular N-AlkylationModerate
1-(Hydroxymethyl)cyclobutanol2-Oxaspiro[3.3]heptane1. TsCl, Py; 2. NaHIntramolecular O-AlkylationGood

Conclusion

This compound serves as a powerful and versatile precursor for constructing novel spiroheterocyclic scaffolds. The strategic placement of its functional groups enables facile access to five-membered oxazolidinones through a highly efficient Boc-carbonyl mediated cyclization, as well as providing a clear synthetic entry point to four-membered oxetane and azetidine rings. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block and to generate unique three-dimensional structures for application in drug discovery and materials science.

References

Application Notes and Protocols: Derivatization of the Hydroxymethyl Group in tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the primary hydroxymethyl group in tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This molecule serves as a valuable building block in medicinal chemistry, and the functionalization of its hydroxyl group is critical for developing novel molecular architectures and exploring structure-activity relationships (SAR). We present detailed protocols for key transformations including oxidation to the corresponding aldehyde, esterification, and etherification. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction

This compound is a bifunctional molecule featuring a sterically encumbered primary alcohol and a Boc-protected amine on a quaternary carbon center.[1][2][3][4][5] This unique structural motif makes it an attractive starting material for the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a wide range of reaction conditions, particularly those that are basic or nucleophilic, allowing for selective manipulation of the hydroxymethyl group.[6] The ability to controllably modify this hydroxyl moiety into other functional groups such as aldehydes, esters, and ethers opens up a vast chemical space for the introduction of various pharmacophores and for linkage to other molecular fragments.

This guide is designed to provide both the conceptual framework and the practical, step-by-step instructions for the successful derivatization of this important building block. We will explore the nuances of each transformation, highlighting key considerations for reagent selection, reaction optimization, and product purification.

PART I: Oxidation of the Hydroxymethyl Group to an Aldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[7][8] For a substrate like this compound, it is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the acid-labile Boc-protecting group.[9][10]

Mechanistic Considerations and Reagent Selection

Several modern oxidation methods are suitable for this transformation. Swern-type oxidations (using oxalyl chloride or trifluoroacetic anhydride with DMSO) and Dess-Martin periodinane (DMP) are excellent choices due to their mild, non-acidic nature and high chemoselectivity for primary alcohols.[7][9]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent operates under neutral conditions at room temperature, making it highly compatible with the Boc group. The reaction is typically fast and clean, with the spent periodinane precipitating out of solution, simplifying workup.[7]

  • Swern Oxidation: This method involves the in-situ formation of an alkoxysulfonium salt from DMSO and an activator (e.g., oxalyl chloride). A hindered, non-nucleophilic base, such as triethylamine, is then used to effect an intramolecular E2-type elimination to yield the aldehyde. The low reaction temperatures (-78 °C) are a key feature, minimizing side reactions.

For the purposes of this guide, we will detail the protocol using Dess-Martin Periodinane due to its operational simplicity and reduced need for cryogenic conditions.

Experimental Protocol: Synthesis of tert-Butyl (1-formylcyclobutyl)carbamate using Dess-Martin Periodinane

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start This compound in anhydrous DCM Add_DMP Add Dess-Martin Periodinane (portion-wise) Start->Add_DMP 0 °C to RT Stir Stir at room temperature (Monitor by TLC) Add_DMP->Stir Quench Quench with Na2S2O3/NaHCO3 solution Stir->Quench When complete Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Purify Purify by column chromatography Dry->Purify Product tert-Butyl (1-formylcyclobutyl)carbamate Purify->Product

Caption: Workflow for the oxidation of the hydroxymethyl group.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-Butyl (1-formylcyclobutyl)carbamate as a white solid.[11]

ParameterValue
Reactant Scale 1.0 mmol (201 mg)
DMP 1.2 mmol (509 mg)
Anhydrous DCM 10 mL
Typical Reaction Time 1-3 hours
Expected Yield 85-95%

PART II: Esterification of the Hydroxymethyl Group

Esterification is a fundamental reaction to introduce a wide variety of R-groups, significantly altering the lipophilicity and steric profile of the parent molecule. Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is generally incompatible with the Boc-protecting group due to the acidic conditions.[12] Therefore, coupling reactions under neutral or basic conditions are preferred.

Mechanistic Considerations and Reagent Selection
  • Acylation with Acyl Halides/Anhydrides: This is a straightforward and efficient method. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is particularly useful for coupling with carboxylic acids and is mild enough for the Boc group.

We will detail the protocol for acylation using an acyl chloride, a robust and widely applicable method.

Experimental Protocol: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutyl)methyl acetate

This protocol describes the acylation of the hydroxymethyl group with acetyl chloride.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Start This compound in anhydrous DCM with Triethylamine Add_AcCl Add Acetyl Chloride (dropwise at 0 °C) Start->Add_AcCl Warm_Stir Warm to RT and stir (Monitor by TLC) Add_AcCl->Warm_Stir Quench Quench with water Warm_Stir->Quench When complete Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, brine Extract->Wash Dry Dry organic layer (Na2SO4) Wash->Dry Purify Purify by column chromatography Dry->Purify Product Target Ester Product Purify->Product

Caption: Workflow for the esterification of the hydroxymethyl group.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

ParameterValue
Reactant Scale 1.0 mmol (201 mg)
Acetyl Chloride 1.1 mmol (78 µL)
Triethylamine 1.5 mmol (209 µL)
Anhydrous DCM 10 mL
Typical Reaction Time 2-4 hours
Expected Yield 90-98%

PART III: Etherification of the Hydroxymethyl Group

The formation of an ether linkage provides a stable, flexible linker, which is highly desirable in drug design. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic and effective method.[13] Given the steric hindrance around the hydroxymethyl group, a strong, non-nucleophilic base is required for efficient deprotonation, and the choice of the alkylating agent is critical.

Mechanistic Considerations and Reagent Selection
  • Base Selection: Sodium hydride (NaH) is a common and effective choice for deprotonating primary alcohols to form the corresponding alkoxide. It is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) or tosylates are excellent electrophiles for this Sɴ2 reaction. For instance, methyl iodide or benzyl bromide can be used to introduce small alkyl or benzylic groups, respectively.

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction, as it can solvate the cation of the alkoxide without interfering with the nucleophile.

Experimental Protocol: Synthesis of tert-Butyl (1-((benzyloxy)methyl)cyclobutyl)carbamate

This protocol details the etherification using sodium hydride and benzyl bromide.

Etherification_Workflow cluster_setup Alkoxide Formation cluster_reaction Alkylation cluster_workup Work-up & Purification Start This compound in anhydrous THF Add_NaH Add NaH (60% dispersion) at 0 °C Start->Add_NaH Stir_H2 Stir at 0 °C until H2 evolution ceases Add_NaH->Stir_H2 Add_BnBr Add Benzyl Bromide (dropwise at 0 °C) Stir_H2->Add_BnBr Warm_Stir Warm to RT and stir (Monitor by TLC) Add_BnBr->Warm_Stir Quench Quench with sat. NH4Cl Warm_Stir->Quench When complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry organic layer (Na2SO4) Wash->Dry Purify Purify by column chromatography Dry->Purify Product Target Ether Product Purify->Product

Caption: Workflow for the etherification of the hydroxymethyl group.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF. Cool to 0 °C.

  • Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows complete conversion.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

ParameterValue
Reactant Scale 1.0 mmol (201 mg)
NaH (60%) 1.2 mmol (48 mg)
Benzyl Bromide 1.1 mmol (131 µL)
Anhydrous THF 10 mL
Typical Reaction Time 12-16 hours
Expected Yield 75-85%

Conclusion

The selective derivatization of the hydroxymethyl group in this compound provides a versatile entry point into a diverse range of chemical entities valuable for drug discovery and development. The protocols detailed herein for oxidation, esterification, and etherification are robust, reproducible, and compatible with the Boc-protected amine. By understanding the underlying chemical principles and carefully selecting reagents and conditions, researchers can effectively utilize this building block to construct complex molecular architectures and accelerate their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve optimal yields and purity in your experiments.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the protection of the primary amine of (1-aminocyclobutyl)methanol with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this reaction can present challenges related to yield, purity, and side reactions. This guide offers practical, experience-based solutions to common issues encountered during this synthesis.

Reaction Principle: The Nucleophilicity Advantage

The selective N-protection of (1-aminocyclobutyl)methanol in the presence of a primary hydroxyl group hinges on the superior nucleophilicity of the amine. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) compared to the lone pairs on the oxygen of the hydroxyl group. This inherent difference in reactivity allows for a high degree of chemoselectivity under appropriate reaction conditions.

Reaction Mechanism reagents Boc₂O + (1-aminocyclobutyl)methanol intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Collapse & Proton Transfer byproducts CO₂ + tert-Butanol intermediate->byproducts Elimination

Caption: Simplified reaction mechanism for Boc protection.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Decomposed Boc₂O or wet solvent/starting material. 3. Steric Hindrance: The neopentyl-like structure of the substrate can slow down the reaction. 4. Inappropriate Base: Use of a weak or sterically hindered base may not be effective.1. Reaction Monitoring: Monitor the reaction progress using TLC (Thin Layer Chromatography). If the starting material is still present after the initial reaction time, consider extending it or slightly increasing the temperature (e.g., to 40°C). 2. Reagent Quality Check: Use freshly opened or properly stored Boc₂O. Ensure solvents are anhydrous. 3. Optimize Conditions: Increase the equivalents of Boc₂O (e.g., to 1.5 eq). Consider using a less hindered base like triethylamine (TEA) or no base at all in an appropriate solvent system. 4. Base Selection: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts if necessary, but be mindful of potential side reactions.
Formation of Multiple Products (Impurity Issues) 1. Di-Boc Formation (N,N-di-Boc): Use of a strong base (like NaOH or KOtBu) or a large excess of Boc₂O can lead to the formation of the di-protected amine. 2. O-Boc Formation: While less common due to lower nucleophilicity of the alcohol, prolonged reaction times at elevated temperatures, especially with a catalyst like DMAP (4-Dimethylaminopyridine), can lead to protection of the hydroxyl group. 3. Urea Formation: Reaction of the starting amine with isocyanate impurities present in aged Boc₂O.1. Control Stoichiometry and Base: Use a slight excess of Boc₂O (1.1-1.2 equivalents). Avoid strong bases. Triethylamine or even performing the reaction without a base is often sufficient.[1] 2. Mild Conditions: Conduct the reaction at room temperature or slightly below. Avoid the use of DMAP unless absolutely necessary and, if used, keep it at catalytic amounts (1-5 mol%). 3. Fresh Reagent: Use a fresh bottle of di-tert-butyl dicarbonate.
Difficult Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the aqueous phase during workup, leading to lower isolated yields. 2. Residual Boc₂O and Byproducts: Unreacted Boc₂O and its byproduct, tert-butanol, can co-elute with the product during chromatography.1. Workup Optimization: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and wash with brine to reduce water content. 2. Byproduct Removal: Unreacted Boc₂O can be removed by washing the organic layer with a dilute solution of imidazole or by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[2][3][4][5] tert-Butanol is typically removed under high vacuum. Flash column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes) can effectively separate the product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A common and effective solvent is a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane. This system often provides good solubility for both the amino alcohol starting material and the Boc₂O. Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used, particularly when trying to avoid potential hydrolysis of the Boc anhydride.

Q2: Is a base always necessary for this reaction?

No, a base is not always required. The reaction can proceed without a base, as the amine itself can act as a base to neutralize the acidic byproducts. However, the use of a mild, non-nucleophilic base like triethylamine (TEA) is common to accelerate the reaction and scavenge the generated acid.

Q3: How can I effectively monitor the reaction progress by TLC?

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point.

  • Visualization:

    • UV light (254 nm): The Boc-protected product is not UV-active. This is useful for visualizing UV-active impurities if any are present.

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize both the starting material (amino alcohol) and the product, as well as tert-butanol.

    • Ninhydrin Stain: This is an excellent choice for visualizing the primary amine of the starting material (appears as a colored spot, typically purple or pink).[6] The Boc-protected product will not stain with ninhydrin under standard conditions, making it easy to track the disappearance of the starting material.

Q4: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the product?

While specific shifts can vary slightly depending on the solvent, typical approximate chemical shifts are:

  • ¹H NMR (CDCl₃):

    • ~4.8-5.2 ppm (broad singlet, 1H, N-H)

    • ~3.6 ppm (singlet, 2H, -CH₂OH)

    • ~2.0-2.2 ppm (multiplet, 4H, cyclobutyl -CH₂)

    • ~1.8-2.0 ppm (multiplet, 2H, cyclobutyl -CH₂)

    • 1.45 ppm (singlet, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃):

    • ~156 ppm (C=O, carbamate)

    • ~80 ppm (-C(CH₃)₃)

    • ~68 ppm (-CH₂OH)

    • ~57 ppm (quaternary cyclobutyl carbon)

    • ~32 ppm (cyclobutyl -CH₂)

    • ~28 ppm (-C(CH₃)₃)

    • ~16 ppm (cyclobutyl -CH₂)

Q5: My final product is an oil, but I've seen it reported as a solid. How can I induce crystallization?

If your purified product is an oil, it may be due to residual solvent or very minor impurities. Try the following:

  • High Vacuum: Place the oil under high vacuum for an extended period to remove any volatile impurities.

  • Trituration: Add a non-polar solvent in which the product is sparingly soluble (e.g., hexanes or diethyl ether) and stir vigorously. The product may precipitate as a solid.

  • Seed Crystal: If available, add a small seed crystal of the solid product to the oil.

Experimental Protocols

Protocol 1: Direct Boc Protection of (1-aminocyclobutyl)methanol

This protocol is a general method for the direct protection of the amino alcohol.

Protocol 1 Workflow start Dissolve (1-aminocyclobutyl)methanol and TEA in THF/H₂O add_boc Add Boc₂O portion-wise at 0°C start->add_boc react Stir at room temperature and monitor by TLC add_boc->react workup Aqueous workup and extraction with EtOAc react->workup purify Dry, concentrate, and purify by flash chromatography workup->purify

Caption: Experimental workflow for direct Boc protection.

Materials:

  • (1-aminocyclobutyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (1-aminocyclobutyl)methanol (1.0 eq) and dissolve it in a 1:1 mixture of THF and water.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

This protocol provides an alternative route to the target molecule.[7]

Materials:

  • Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

  • Lithium aluminum hydride (LAH) solution in THF (e.g., 2.0 M)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • 2N Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask.

  • Cool the solution to -15°C.

  • Slowly add a solution of lithium aluminum hydride in THF (2.1 eq) dropwise, maintaining the internal temperature below -10°C.

  • Stir the reaction mixture at -10°C for 1.5 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (volume equivalent to the mass of LAH used), followed by 2N NaOH solution (same volume as water), and then water again (3 times the volume of the initial water addition).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain this compound.[7]

References

Technical Support Center: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice and optimized protocols to ensure high yield and purity.

Introduction

This compound is a valuable intermediate in drug discovery, notable for its rigid cyclobutyl scaffold which allows for precise exploration of chemical space. Its synthesis is primarily achieved through two common routes:

  • Reduction of a Carboxylic Acid/Ester: Starting from 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid or its corresponding ester, a reduction is performed to yield the primary alcohol.

  • Boc Protection of an Amino Alcohol: The commercially available (1-aminocyclobutyl)methanol is protected with di-tert-butyl dicarbonate ((Boc)₂O).

While seemingly straightforward, both pathways are susceptible to specific side reactions that can complicate synthesis, reduce yields, and lead to challenging purifications. This guide will dissect these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is divided by the synthetic approach. Please select the route relevant to your experiment.

  • --INVALID-LINK--

  • --INVALID-LINK--

Section 1: Reduction of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic Acid (or Ester)

This route typically employs powerful reducing agents like Lithium Aluminum Hydride (LAH) or borane complexes. The high reactivity of these reagents, while effective for the desired transformation, can also lead to unwanted side products.

Core Reaction Pathway

cluster_main Main Reaction Start Boc-NH-C(CH₂)₂CH₂-COOR (R = H or Alkyl) Product tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Start->Product 1. LiAlH₄ or BH₃ 2. Aqueous Workup

Caption: Desired reduction of the carboxylic acid or ester to the primary alcohol.

Frequently Asked Questions (FAQs) - Reduction Route

Q1: My yield is significantly lower than expected, and I see multiple spots on my TLC plate. What are the likely side products?

A1: When using a strong reducing agent like Lithium Aluminum Hydride (LAH), the primary side reaction of concern is the over-reduction of the Boc-carbamate group to an N-methyl amine .[1][2] This occurs because LAH is powerful enough to reduce the carbonyl of the carbamate.[3]

  • Side Product: tert-Butyl (1-(methylaminomethyl)cyclobutyl)carbamate or even complete reduction to 1-(methylaminomethyl)cyclobutanol if the Boc group is also cleaved. A more common and significant side product is the formation of N-methyl-(1-(hydroxymethyl)cyclobutyl)amine .

The mechanism involves the initial reduction of the carboxylic acid/ester to the alcohol, followed by the slower reduction of the carbamate.

cluster_pathways Competing Reaction Pathways with LiAlH₄ Start Boc-Protected Cyclobutane Carboxylic Acid/Ester Desired_Product Desired Product: This compound Start->Desired_Product Pathway A: Reduction of -COOH/-COOR (Faster) Intermediate Iminium Intermediate (from Carbamate Reduction) Start->Intermediate Pathway B: Reduction of Carbamate (Slower, but significant) Side_Product Side Product: N-methyl-(1-(hydroxymethyl)cyclobutyl)amine Intermediate->Side_Product Further Reduction

Caption: Competing reduction pathways when using strong hydrides like LAH.

Q2: How can I prevent the formation of the N-methyl side product?

A2: Controlling the reaction conditions is critical. Here are several strategies:

  • Temperature Control: Perform the reaction at a low temperature (e.g., -15 °C to 0 °C).[4] The reduction of the carboxylic acid or ester is generally faster than the reduction of the carbamate. Lower temperatures favor the desired kinetic product.

  • Inverse Addition: Add the LAH solution slowly to the solution of your starting material. This "inverse addition" ensures that LAH is never in large excess, which helps to minimize over-reduction.[5]

  • Choice of Reducing Agent: Consider using a milder or more chemoselective reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative for reducing carboxylic acids in the presence of Boc groups. Boranes typically do not reduce carbamates under standard conditions.[3]

Table 1: Comparison of Reducing Agents

ReagentProsConsRecommended Conditions
LiAlH₄ (LAH) Highly reactive, reduces both acids and esters effectively.Low chemoselectivity, can reduce the Boc-carbamate.[1][3] Pyrophoric and requires careful handling.Low temperature (0 °C or below), inverse addition.
BH₃·THF Excellent chemoselectivity for carboxylic acids over carbamates.May be slower, can reduce other functional groups like alkenes.THF solvent, typically at 0 °C to room temperature.
NaBH₄ Mild, safe to handle.Not strong enough to reduce carboxylic acids or esters.[6]Not recommended for this transformation.

Q3: My reaction work-up is problematic, leading to emulsions and poor recovery. What is the best procedure?

A3: The work-up for LAH reactions, often called a "Fieser work-up," is crucial for obtaining a clean product and a filterable solid. After the reaction is complete and cooled in an ice bath, quench it by the sequential, slow, and careful addition of:

  • 'X' mL of Water: where 'X' is the mass (in g) of LAH used.

  • 'X' mL of 15% (w/v) aqueous NaOH solution.

  • '3X' mL of Water.

After the additions, stir the mixture vigorously at room temperature for at least 30 minutes. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily removed by filtration.

Optimized Protocol: Reduction using BH₃·THF

cluster_protocol BH₃·THF Reduction Workflow Step1 Dissolve Starting Material in Anhydrous THF Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Slowly Add BH₃·THF Solution Step2->Step3 Step4 Warm to RT Stir until complete (TLC) Step3->Step4 Step5 Quench with Methanol (Slowly at 0 °C) Step4->Step5 Step6 Aqueous Work-up & Extraction Step5->Step6 Step7 Purification (e.g., Column Chromatography) Step6->Step7

Caption: Step-by-step workflow for the chemoselective reduction.

  • Preparation: Dissolve 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Slowly add BH₃·THF complex (approx. 1.5-2.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure. Add ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Section 2: Boc Protection of (1-aminocyclobutyl)methanol

This route is often preferred if the starting amino alcohol is readily available. The primary challenge is achieving high chemoselectivity for N-protection over O-protection.

Core Reaction Pathway and Potential Side Reactions

cluster_pathways_boc Boc Protection: Desired vs. Side Reactions Start (1-aminocyclobutyl)methanol + (Boc)₂O Desired_Product Desired Product: N-Boc Protected Start->Desired_Product Chemoselective N-Protection (Higher Nucleophilicity of Amine) Side_Product_O Side Product: O-Boc Protected Start->Side_Product_O O-Protection (Catalyzed by DMAP, Strong Base) Side_Product_Di Side Product: N,O-diBoc Protected Start->Side_Product_Di Di-Protection (Excess (Boc)₂O, Harsh Conditions) Side_Product_Urea Side Product: Urea Derivative Start->Side_Product_Urea Urea Formation (Reaction with Isocyanate Impurity)

Caption: Overview of potential outcomes in the Boc protection of an amino alcohol.

Frequently Asked Questions (FAQs) - Boc Protection Route

Q1: My reaction is sluggish and I have a lot of unreacted starting material. How can I improve the conversion?

A1: Incomplete reactions are common and can usually be resolved by optimizing your conditions.[7]

  • Stoichiometry: Ensure you are using a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents). An insufficient amount will naturally lead to unreacted starting material.[7]

  • Base: While the reaction can proceed without a base, a mild base like triethylamine (TEA) or NaHCO₃ is often used to neutralize the acidic byproducts and drive the reaction to completion.[8]

  • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or THF are common. For weakly nucleophilic amines, alcoholic solvents like methanol can surprisingly accelerate the reaction rate.[5]

  • Temperature: Most Boc protections proceed well at room temperature. If the reaction is slow, gentle heating to 40 °C may be beneficial.[8]

Q2: I've isolated a side product with a higher molecular weight. What could it be?

A2: The most likely high-molecular-weight side products are the N,O-diBoc protected derivative or a urea derivative .[4]

  • N,O-diBoc Formation: This occurs when both the amine and the hydroxyl group are protected. This is particularly problematic if you use an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) or a large excess of (Boc)₂O.[4] The hydroxyl group, while less nucleophilic than the amine, can be acylated under forcing conditions.

  • Urea Formation: This can happen if the starting amine reacts with isocyanate impurities that can be present in aged (Boc)₂O or formed in situ under certain conditions.[9]

Q3: How do I selectively protect the amine and avoid protecting the hydroxyl group?

A3: The key is to leverage the inherently higher nucleophilicity of the amine compared to the alcohol.[10]

  • Avoid DMAP: Do not use DMAP as a catalyst unless O-acylation is desired. DMAP is a highly effective acylation catalyst and will promote the formation of the O-Boc side product.[4]

  • Control Stoichiometry: Use only a small excess of (Boc)₂O (1.1 eq). A large excess will drive the reaction towards di-protection.

  • Mild Conditions: Run the reaction at room temperature without aggressive heating. Use a mild, non-nucleophilic base like TEA or NaHCO₃.

Table 2: Optimizing Chemoselectivity in Boc Protection

ConditionTo Promote N-Protection (Desired)To Avoid (Promotes Side Reactions)
Catalyst None4-(Dimethylamino)pyridine (DMAP)
(Boc)₂O Stoich. 1.1 - 1.2 equivalents> 1.5 equivalents
Base Mild (TEA, NaHCO₃)Strong bases (e.g., NaH)
Temperature 0 °C to Room TemperatureHigh Temperatures (> 50 °C)

Optimized Protocol: Chemoselective N-Boc Protection

cluster_protocol_boc N-Boc Protection Workflow Step1 Dissolve Amino Alcohol & TEA in DCM Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Add (Boc)₂O Solution Dropwise Step2->Step3 Step4 Warm to RT Stir until complete (TLC) Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6

Caption: Step-by-step workflow for chemoselective N-Boc protection.

  • Preparation: Dissolve (1-aminocyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagent: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC, staining for the free amine (e.g., with ninhydrin).

  • Work-up: Once the starting material is consumed, dilute the reaction with DCM and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

By carefully selecting your synthetic route and controlling the reaction parameters as outlined in this guide, you can effectively minimize side reactions and achieve a high yield of pure this compound for your research and development needs.

References

Technical Support Center: Purification Strategies for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered when using di-tert-butyl dicarbonate (Boc-anhydride) as a protecting group. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is there residual Boc-anhydride in my product after a standard aqueous workup?

A1: Residual Boc-anhydride is a frequent issue stemming from its moderate stability in neutral or slightly acidic water. While a water wash is a good first step, the hydrolysis of Boc-anhydride can be slow. Vigorous washing with a saturated sodium bicarbonate solution is more effective as the basic conditions accelerate the hydrolysis to the water-soluble t-butanol and carbon dioxide.[1][2] For particularly stubborn cases, increasing the number and duration of these basic washes is recommended.[3]

Q2: I'm observing a byproduct with a similar polarity to my desired Boc-protected amine. What could it be and how do I remove it?

A2: A common byproduct in Boc protection reactions is di-tert-butyl dicarbonate. Another possibility, especially with sterically unhindered primary amines, is the formation of a di-Boc protected amine, which will be less polar than your desired mono-Boc product.[1] Additionally, tert-butyl carbamate can sometimes form as a byproduct.[4] Flash column chromatography is the most effective method for separating these closely related compounds.[1][]

Q3: My Boc-protected amino acid is an oil and won't crystallize. What are the next steps?

A3: The oily nature of a Boc-protected amino acid often indicates the presence of residual solvents or other impurities that inhibit crystallization.[6] First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating.[6] If the product remains an oil, trituration with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, can induce solidification.[6][7] Seeding the oil with a small crystal of the desired compound, if available, can also initiate crystallization.[8]

Q4: Can I avoid column chromatography for removing Boc-anhydride?

A4: Yes, several methods can preclude the need for chromatography. The use of a quenching agent, such as imidazole or a polymer-supported trisamine, can chemically remove excess Boc-anhydride before the workup.[3][9][10] For solid products, sublimation under high vacuum is a highly effective, non-chromatographic purification technique.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common impurities encountered during carbamate synthesis.

Problem 1: Residual Di-tert-butyl Dicarbonate (Boc-Anhydride)

Root Cause: Incomplete hydrolysis or reaction of the excess Boc-anhydride during the reaction workup.

Visualizing the Problem:

Boc_Anhydride_Byproduct amine Amine (R-NH2) reaction Boc Protection Reaction amine->reaction boc_anhydride Excess (Boc)2O boc_anhydride->reaction product Desired Boc-Amine reaction->product Desired Path impurity Residual (Boc)2O reaction->impurity Incomplete Reaction

Caption: Incomplete reaction of Boc-anhydride leads to its presence as an impurity.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Aqueous Workup Washing the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃).[1]Simple, cost-effective.May be insufficient for complete removal.
Chemical Quenching Adding a nucleophilic scavenger to the reaction mixture before workup.[3][12]Highly effective.Requires an additional reagent.
Sublimation For solid products, heating under high vacuum to sublime the more volatile Boc-anhydride.[11]Avoids solvents and chromatography.Only applicable to solid, non-volatile products.

Detailed Protocol: Chemical Quenching with Imidazole

  • Upon reaction completion (monitored by TLC or LC-MS), add 1.1 equivalents of imidazole relative to the excess Boc-anhydride used.

  • Stir the reaction mixture at room temperature for 1-2 hours. The imidazole reacts with the excess Boc-anhydride to form N-tert-butoxycarbonylimidazole.[9]

  • Proceed with a standard aqueous workup. The N-tert-butoxycarbonylimidazole is water-soluble and will be removed in the aqueous layer.[10]

Problem 2: Formation of tert-Butyl Carbamate Byproduct

Root Cause: The reaction of Boc-anhydride with ammonia or the decomposition of the Boc group can lead to the formation of tert-butyl carbamate.[4][13]

Visualizing the Workflow:

Byproduct_Removal_Workflow start Crude Reaction Mixture (Product + Byproducts) extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction chromatography Flash Column Chromatography extraction->chromatography If impurities persist pure_product Pure Boc-Protected Product extraction->pure_product If extraction is sufficient recrystallization Recrystallization chromatography->recrystallization For solid products chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of Boc-protected compounds.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Acid-Base Extraction Exploits the different pKa values of the product and byproduct to separate them between organic and aqueous phases.[1]Scalable and cost-effective.May not be effective if the pKa values are too similar.
Flash Chromatography Separates compounds based on their differential adsorption to a stationary phase.[1][14]Highly effective for separating compounds with different polarities.Can be time-consuming and requires specialized equipment.
Recrystallization Purifies solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.[6][8]Can yield highly pure material.Only applicable to solid compounds; yield can be variable.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Prepare a silica gel column using the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[1]

  • Loading: Carefully load the dried slurry onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar byproducts, followed by the desired Boc-protected product.[14]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[14]

References

Technical Support Center: Troubleshooting the Boc Deprotection of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific deprotection reaction. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Boc deprotection of this substrate:

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a frequent issue and can be attributed to several factors. The steric hindrance of the cyclobutyl group can slow down the reaction rate compared to less hindered amines. Additionally, insufficient acid strength or concentration, inadequate reaction time, or poor-quality reagents can lead to an incomplete reaction.

Q2: I see some unexpected peaks in my LC-MS/NMR after the deprotection. What could they be?

The most common side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated as a byproduct.[1][2] In the case of this compound, the primary hydroxyl group could potentially be alkylated to form a tert-butyl ether, although this is generally less favorable than alkylation of more nucleophilic residues. Another possibility is the formation of oligomers from the reactive tert-butyl cation.

Q3: What are the best acidic conditions for this deprotection? Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane?

Both TFA and HCl in dioxane are commonly used for Boc deprotection. TFA is a strong acid and is often used in a solution with dichloromethane (DCM).[3] 4M HCl in dioxane is another effective reagent.[4] The choice between them can depend on the downstream application and the sensitivity of other functional groups in your molecule. For this specific substrate, starting with standard conditions and optimizing is recommended.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction's progress. The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be useful for visualizing the primary amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Deprotection

An incomplete reaction is a common hurdle. Let's break down the potential causes and solutions.

Potential Cause 1: Insufficient Acid Strength or Concentration

The rate of Boc cleavage is highly dependent on the acid concentration. Due to the steric hindrance of the cyclobutyl group, standard conditions might not be sufficient.

  • Solution:

    • Increase the concentration of the acid. If using TFA in DCM, you can increase the TFA percentage from a typical 20% to 50%.

    • Ensure your acid is of high quality and anhydrous, as water can reduce the effective acidity.

Potential Cause 2: Inadequate Reaction Time or Temperature

Sterically hindered substrates often require longer reaction times or elevated temperatures to achieve full conversion.

  • Solution:

    • Extend the reaction time and monitor by TLC or LC-MS until the starting material is no longer observed.

    • If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions.

Recommended Starting Conditions for Deprotection

ReagentSolventConcentrationTemperatureTypical Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature1-4 hours
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temperature1-4 hours
Issue 2: Side Product Formation

The generation of the electrophilic tert-butyl cation is the primary cause of side product formation.[1]

Potential Side Reaction: O-Alkylation

The primary hydroxyl group in your substrate could theoretically be alkylated by the tert-butyl cation to form a tert-butyl ether. While less likely than with more nucleophilic groups, it's a possibility to consider.

  • Solution: Use of Scavengers

    • Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.[5]

    • Common scavengers include triisopropylsilane (TIS) or thioanisole. A small amount (e.g., 2-5%) added to the reaction mixture can be very effective.

Issue 3: Product Isolation and Purification

The final product, (1-aminocyclobutyl)methanol, is a water-soluble amino alcohol. Its purification can be challenging.

Challenge 1: Removing Excess Acid

After deprotection, the product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride). Removing the excess acid is crucial.

  • Solution: Azeotropic Removal or Basic Workup

    • For TFA, co-evaporation with a non-polar solvent like toluene can help remove residual acid.

    • A basic workup can be performed by carefully neutralizing the reaction mixture with a base like sodium bicarbonate or sodium hydroxide and extracting the free amine into an organic solvent. However, the high water solubility of the product can lead to low recovery.

Challenge 2: Purifying the Free Amine

The free amine can be difficult to handle and purify due to its polarity and potential for forming a carbamate with atmospheric carbon dioxide.

  • Solution: Isolation as a Salt

    • The most common and effective method is to isolate the product as its hydrochloride salt.[6][7] This salt is typically a stable, crystalline solid that is easier to handle and purify than the free amine.

    • If you performed the deprotection with TFA, you can perform a salt swap by dissolving the crude TFA salt in a minimal amount of solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve this compound in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • The resulting TFA salt can be used directly or converted to the hydrochloride salt.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve this compound in a minimal amount of a co-solvent like methanol if necessary, then dilute with 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • The crude salt can be purified by recrystallization or trituration with a suitable solvent system (e.g., methanol/diethyl ether).

Visualizing the Chemistry

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation cluster_3 Protonation of Amine Boc_Protected Boc-Protected Amine H+ H+ Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Complete->Side_Products Yes Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Yes_Side Yes Side_Products->Yes_Side Yes No_Side No Side_Products->No_Side No Add_Scavenger Add Scavenger (e.g., TIS) Yes_Side->Add_Scavenger Workup Proceed to Workup & Purification No_Side->Workup Optimize_Purification Optimize Purification (Isolate as salt) Workup->Optimize_Purification Increase_Acid->Monitor Increase_Time->Monitor Add_Scavenger->Monitor Final_Product Final_Product Optimize_Purification->Final_Product Pure Product

Caption: A decision tree for troubleshooting Boc deprotection.

References

Common byproducts in tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Welcome, researchers and drug development professionals. This guide serves as a specialized resource for navigating the common challenges in the synthesis of this compound. As Senior Application Scientists, we have compiled this center with field-proven insights, focusing on the practical identification and mitigation of common byproducts to enhance your synthetic success.

Conceptual Overview: The Synthetic Pathway & Inherent Risks

The synthesis of this compound typically proceeds via the reduction of its corresponding carboxylic acid, 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. While seemingly straightforward, this transformation is susceptible to several side reactions. The choice of activating agent for the carboxylic acid and the specific reducing agent employed are critical control points that dictate the purity and yield of the final product.

G cluster_main Core Synthetic Pathway cluster_byproducts Common Byproduct Formation Routes Start 1-(Boc-amino) cyclobutanecarboxylic Acid Intermediate Activated Intermediate (e.g., Mixed Anhydride) Start->Intermediate Activation (e.g., Isobutyl Chloroformate) Byproduct3 Boc Deprotection (1-aminocyclobutyl)methanol Start->Byproduct3 Acidic Conditions Product This compound Intermediate->Product Reduction (e.g., NaBH4) Byproduct1 Aldehyde Intermediate (Incomplete Reduction) Intermediate->Byproduct1 Insufficient Reducing Agent Byproduct2 Dimer Ester Impurity Product->Byproduct2 Reaction with Activated Intermediate Product->Byproduct3 Acidic Workup

Figure 1. The primary synthesis route and critical junctures for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove byproduct in this synthesis?

A1: The most prevalent and challenging impurity is often the dimer ester, formed by the reaction of the product alcohol with an activated molecule of the starting carboxylic acid. Its polarity is very similar to the desired product, making separation by standard column chromatography difficult.

Q2: My reaction seems to have stalled, and my starting material is not fully consumed. What could be the cause?

A2: Incomplete consumption of the starting material, 1-(Boc-amino)cyclobutanecarboxylic acid, typically points to two main issues:

  • Insufficient Activation: The carboxylic acid was not fully converted to its active intermediate (e.g., mixed anhydride) before the addition of the reducing agent.

  • Moisture: The presence of water in the reaction solvent can quench the activated intermediate, reverting it to the starting acid. Ensure all solvents and reagents are anhydrous.

Q3: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved during the reaction?

A3: Yes. The Boc group is notoriously labile to acid.[1][2] If the reaction or workup conditions become acidic, you may observe the formation of (1-aminocyclobutyl)methanol. The intermediate t-butyl cation generated during cleavage can also alkylate other nucleophilic species present, leading to further impurities.[1][3]

Troubleshooting Guide: From Observation to Solution

This guide addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.

Issue 1: My LC-MS shows a major peak with a mass of [M+H]⁺ ≈ 400.3. What is it?

Primary Suspect: Dimer Ester Impurity.

Causality: This byproduct forms when the desired product, this compound (MW: 201.26), acts as a nucleophile and attacks an activated molecule of the starting material, 1-(Boc-amino)cyclobutanecarboxylic acid (MW: 229.27). The resulting ester has a molecular weight of 412.52 (201.26 + 229.27 - 18.01 for H₂O).

Identification Workflow:

G Start LC-MS peak observed at m/z ≈ 413.3 [M+H]⁺ Step1 Confirm Isotope Pattern for C20H36N2O5 Start->Step1 Step2 Analyze ¹H NMR of Crude Product Step1->Step2 Decision Observe downfield shifted -CH₂- signal (~4.1-4.3 ppm)? Step2->Decision Action1 Mitigate by optimizing reaction: - Add starting acid slowly to activator - Maintain low temperature (-15°C) - Use a slight excess of NaBH4 Decision->Action1 Yes Action2 Impurity is likely not dimer. Isolate and characterize further. Decision->Action2 No End Dimer Formation Minimized Action1->End

Figure 2. Workflow for identifying and mitigating dimer ester formation.

Mitigation Protocol:

  • Maintain Low Temperature: Cool the solution of the starting acid and base (e.g., N-methylmorpholine) to -15 °C before adding the activating agent (e.g., isobutyl chloroformate).

  • Controlled Addition: Add the solution of the starting acid/base mixture dropwise to the activating agent. This keeps the concentration of the activated intermediate low at any given time.

  • Sufficient Reducing Agent: Ensure a slight excess (1.5-2.0 equivalents) of the reducing agent (e.g., NaBH₄) is present to rapidly convert the activated intermediate to the product alcohol, minimizing its availability to react with the product.

Issue 2: My ¹H NMR spectrum shows a singlet at ~9.5 ppm.

Primary Suspect: Aldehyde Intermediate (tert-Butyl (1-formylcyclobutyl)carbamate).

Causality: This byproduct arises from the incomplete reduction of the activated carboxylic acid. The reaction stops at the aldehyde oxidation state instead of proceeding to the primary alcohol.

Identification and Data:

The most definitive method of identification is through NMR and MS. The aldehyde proton gives a very distinct, deshielded signal in the ¹H NMR spectrum.

Table 1: Analytical Data for Key Compounds and Byproducts

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key ¹H NMR Signal (CDCl₃, δ ppm)
Product C₁₀H₁₉NO₃201.26202.14~3.6 (s, 2H, -CH₂OH)
Starting MaterialC₁₀H₁₇NO₄229.27230.13~10-12 (br s, 1H, -COOH)
Aldehyde Byproduct C₁₀H₁₇NO₃199.24200.13~9.5 (s, 1H, -CHO)
Dimer Ester Byproduct C₂₀H₃₆N₂O₅412.52413.27~4.1-4.3 (s, 2H, -CH₂OC=O)
Deprotected Byproduct C₅H₁₁NO101.15102.09Absence of 1.45 (s, 9H, t-Bu)

Step-by-Step Mitigation Protocol:

  • Verify Reagent Activity: Ensure your reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by improper storage.

  • Increase Equivalents: If the aldehyde is consistently observed, increase the equivalents of the reducing agent from 1.5 to 2.5 equivalents.

  • Extend Reaction Time: After adding the reducing agent, allow the reaction to stir for a longer period (e.g., increase from 1 hour to 3 hours) at 0 °C before quenching.

  • Quench Procedure: Quench the reaction slowly with a saturated solution of ammonium chloride or 1M HCl at 0 °C, ensuring the temperature does not rise significantly, which could cause decomposition or other side reactions.

References

Challenges in the purification of polar carbamates like tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the purification of polar carbamates, with a special focus on tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This guide is structured to provide not just protocols, but a deeper understanding of the challenges inherent in purifying molecules that combine the polar hydroxyl group with the sterically demanding and moderately polar tert-butoxycarbonyl (Boc) protecting group.

The unique structure of this compound presents a classic purification conundrum: it is often too polar for standard normal-phase chromatography conditions, leading to poor separation and streaking, yet not always ideal for reverse-phase chromatography. Furthermore, its high polarity can make it challenging to crystallize from common solvent systems. This guide provides field-proven insights and troubleshooting strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so challenging to purify?

A1: The difficulty arises from the molecule's dual-nature polarity. The free hydroxyl group imparts significant polarity and hydrogen-bonding capability, which can lead to strong interactions with polar stationary phases like silica gel, often resulting in significant streaking and poor resolution during column chromatography.[1] Conversely, the bulky, non-polar tert-butyl group gives the molecule some hydrophobic character, which can complicate its behavior in both normal and reverse-phase systems. This amphiphilic nature also makes finding a suitable single-solvent system for recrystallization difficult, often leading to "oiling out" rather than crystallization.[2]

Q2: My Boc-protected compound seems to be degrading during purification on silica gel. Is this possible?

A2: Yes, this is a known issue. While the Boc group is generally stable, silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group, especially with prolonged exposure or if the silica is of high acidity.[3] This leads to the formation of the free amine, which, being more polar, will have a different retention factor (Rf) and can complicate the purification. It is crucial to use neutral, high-quality silica gel and to minimize the time the compound spends on the column.

Q3: What are the primary impurities I should expect from a standard Boc-protection synthesis of (1-aminocyclobutyl)methanol?

A3: The most common impurities include:

  • Unreacted (1-aminocyclobutyl)methanol: Being highly polar, it will typically remain at the baseline in most normal-phase TLC systems.

  • Excess di-tert-butyl dicarbonate (Boc₂O): This is a non-polar impurity and will have a high Rf.

  • tert-Butanol: A byproduct of the reaction, it is volatile but can be challenging to remove completely under vacuum and may inhibit crystallization.[4]

  • Di-Boc protected amine: Although less common with primary amines, over-protection can occur, leading to a less polar impurity.

Q4: Can I use reverse-phase HPLC with a TFA modifier to purify my compound?

A4: Caution is advised. The Boc group is labile to strong acids, and trifluoroacetic acid (TFA) is often used for its complete removal.[5] While low concentrations of TFA (e.g., 0.1%) are common in reverse-phase HPLC to improve peak shape, prolonged exposure or concentration of the fractions containing TFA can lead to significant deprotection.[6] If this method is used, fractions should be neutralized immediately upon collection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My compound is streaking badly on the silica gel column.
  • Cause: Strong interaction between the polar hydroxyl and carbamate groups with the acidic silanol groups on the silica surface. This is a common issue with polar and basic compounds.[1]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a polar, basic modifier to your eluent to compete with your compound for binding sites on the silica.

      • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel.

      • Ammonia in Methanol: For very polar compounds, a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide can be effective.[1]

    • Use Deactivated Silica: Employ a deactivated or end-capped silica gel for your column.

    • Switch to an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a different chromatography technique like HILIC.[1]

Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
  • Cause: The compound's solubility does not decrease sharply enough upon cooling, or impurities are inhibiting crystal lattice formation.[2] This is common for polar molecules that can form strong hydrogen bonds with the solvent.

  • Solutions:

    • Optimize the Solvent System:

      • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" polar solvent (e.g., ethyl acetate, acetone, or methanol). Then, slowly add a "poor" non-polar solvent (e.g., hexanes, heptane, or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly.[2]

      • Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble (like hexanes or diethyl ether). This can sometimes induce crystallization by removing soluble impurities.[7]

    • Slow Cooling: Ensure the solution cools very slowly. A hot, saturated solution should be allowed to cool to room temperature undisturbed before being placed in a refrigerator. Rapid cooling often promotes oil formation.[2]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[8]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can act as nucleation sites.[1]

Problem 3: I have poor retention of my compound on a C18 reverse-phase column.
  • Cause: The compound is too polar for the non-polar stationary phase and is eluting with the solvent front.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Increase the water content of your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.

    • Consider a Different Stationary Phase:

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide better retention for polar analytes.

      • Phenyl-Hexyl Columns: These offer alternative selectivity through π-π interactions.

    • Switch to HILIC or Mixed-Mode Chromatography: These techniques are specifically designed for the retention and separation of polar compounds and are often the best solution for this type of molecule.[9][10]

Visualized Workflow: Purification Strategy Selection

The choice of purification method depends on the scale of your synthesis and the purity of the crude material. The following decision tree can guide your strategy.

PurificationStrategy start Crude tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate check_purity Assess Crude Purity (TLC, NMR) start->check_purity high_purity >90% Pure? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No final_product Pure Product recrystallize->final_product check_streaking Streaking on Silica TLC? chromatography->check_streaking normal_phase Normal-Phase (with modifier) check_streaking->normal_phase No advanced_chrom Advanced Chromatography check_streaking->advanced_chrom Yes normal_phase->final_product hilic_mmc HILIC or Mixed-Mode advanced_chrom->hilic_mmc hilic_mmc->final_product

References

Technical Support Center: Preventing Over-reaction in the Synthesis of Mono-Boc Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the selective protection of amino alcohols. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges involved, particularly the prevention of over-reaction during mono-N-Boc protection. This guide moves beyond simple step-by-step instructions to offer a self-validating system of experimental design and troubleshooting.

Core Principles: The Basis of Selectivity

The selective protection of an amino alcohol's nitrogen atom in the presence of a hydroxyl group hinges on a fundamental principle: differential nucleophilicity . The amine is inherently more nucleophilic than the alcohol, making it react faster with an electrophile like di-tert-butyl dicarbonate ((Boc)₂O)[1]. However, this selectivity is kinetically controlled and can be easily undermined by reaction conditions that either enhance the alcohol's reactivity or are harsh enough to drive the slower O-protection reaction to completion.

The primary challenge is the formation of the di-protected species, where both the amine and the alcohol are Boc-protected. Other side reactions, such as the formation of N,N-di-Boc derivatives with primary amines or cyclic oxazolidinones, can also occur under certain conditions[2][3].

G cluster_0 Reaction Pathways cluster_1 Influencing Factors AA Amino Alcohol (H₂N-R-OH) MonoBoc Desired Product (Mono-N-Boc) AA->MonoBoc  k₁ (fast) + (Boc)₂O NN_DiBoc Side Product (N,N-Di-Boc) AA->NN_DiBoc k₃ (very slow) + 2(Boc)₂O (Primary Amine) Boc2O (Boc)₂O DiBoc Side Product (N,O-Di-Boc) MonoBoc->DiBoc k₂ (slow) + (Boc)₂O Stoich Stoichiometry Stoich->MonoBoc Controls (Boc)₂O availability Base Base/Catalyst Base->DiBoc Activates -OH group Temp Temperature Temp->DiBoc Provides energy for k₂ Time Time Time->DiBoc Allows slow reaction to proceed

Caption: Reaction pathways for Boc protection of amino alcohols.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of mono-Boc protected amino alcohols.

Q1: My reaction produced a significant amount of the di-Boc (N,O-diprotected) product. What went wrong and how can I fix it?

This is the most common failure mode. The formation of the di-Boc species indicates that the hydroxyl group has become sufficiently nucleophilic to compete with the amine or has been forced to react.

Probable Causes & Solutions:

Probable CauseScientific ExplanationCorrective Action
Excess (Boc)₂O Using more than a slight excess of Boc-anhydride provides the reagent necessary for the slower, thermodynamically driven O-acylation to occur after the initial, rapid N-acylation is complete.Control Stoichiometry: Use a precise amount of (Boc)₂O, typically 1.0 to 1.1 equivalents. Perform a slow addition of the (Boc)₂O solution to maintain its low concentration in the reaction mixture, favoring the faster N-protection reaction.
Use of a Strong Base or Catalyst A strong base (e.g., NaOH, LDA) can deprotonate the alcohol of the mono-N-Boc product, forming a highly nucleophilic alkoxide that rapidly attacks (Boc)₂O[1]. Catalysts like 4-dimethylaminopyridine (DMAP) form a highly reactive intermediate with (Boc)₂O, which is potent enough to acylate even weakly nucleophilic alcohols[3].Select a Milder Base: Switch to a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium bicarbonate (NaHCO₃)[4][5]. In many cases, especially with aliphatic amines, the reaction proceeds well without any base at all[6]. Avoid DMAP unless O-acylation is desired.
High Reaction Temperature Increased temperature provides the activation energy needed to overcome the barrier for the less favorable O-protection reaction, reducing the kinetic selectivity between the amine and the alcohol.Reduce Temperature: Run the reaction at a lower temperature. Start at 0 °C and allow the mixture to slowly warm to room temperature. This maximizes the rate difference between N- and O-acylation.
Prolonged Reaction Time Even under ideal conditions, given enough time, the O-protection can slowly occur.Monitor the Reaction: Actively monitor the reaction's progress every 15-30 minutes using Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting amino alcohol is consumed.
Q2: I'm working with a primary amino alcohol and see an unexpected, highly non-polar spot on my TLC plate. I suspect it's the N,N-di-Boc product. Why is this happening?

The formation of an N,N-di-Boc derivative occurs when the initially formed mono-N-Boc carbamate is further acylated. While the nitrogen of a carbamate is significantly less nucleophilic than a free amine, this over-reaction can be forced under certain conditions.

Probable Causes & Solutions:

  • Cause: The use of a potent acylation catalyst, most notably DMAP, in conjunction with excess (Boc)₂O can drive this reaction[3]. The N-Boc-DMAP complex is a powerful acylating agent.

  • Solution: The primary solution is to completely avoid DMAP for this transformation. Rely on the inherent nucleophilicity of the amine. If the reaction is sluggish, a change in solvent to a protic medium like methanol may accelerate the desired mono-N-acylation without promoting N,N-diacylation[7].

Q3: My yield is low, with a lot of unreacted starting material, but I'm afraid of pushing the reaction and causing over-protection. How can I improve conversion safely?

Low conversion with high selectivity indicates that the reaction conditions are too mild. The key is to increase the rate of the desired reaction without significantly affecting the rate of the undesired ones.

Probable Causes & Solutions:

  • Cause: Insufficient activation of the amine, particularly with less nucleophilic aromatic amines. The reaction may also be slow in non-polar aprotic solvents.

  • Solution:

    • Solvent Choice: Switch to a protic solvent like methanol or ethanol. Alcoholic solvents have been shown to stabilize the transition state and accelerate the rate of N-Boc protection, often without the need for a base[7].

    • Mild Base: Ensure a stoichiometric amount of a mild base like TEA or NaHCO₃ is present to neutralize the acid generated in situ, preventing protonation of the starting amine which would render it non-nucleophilic.

    • Increase Time/Temperature Modestly: If using controlled conditions (e.g., 0 °C, 1.05 eq (Boc)₂O), allow the reaction to stir longer at room temperature. Monitor closely and be prepared to stop it before side products appear.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of (Boc)₂O for selective mono-protection? For most applications, using 1.05 to 1.1 equivalents of (Boc)₂O provides a slight excess to drive the reaction to completion without leaving a large surplus that could lead to over-reaction.

Q2: Which base should I choose? When is a catalyst like DMAP appropriate (or not)? Your choice of base is critical for selectivity.

ReagentWhen to UseWhen to Avoid
None For highly nucleophilic aliphatic amines in protic solvents[7].When the starting amine is prone to protonation by acidic byproducts.
NaHCO₃ / Na₂CO₃ In biphasic systems (e.g., dioxane/water, THF/water). Excellent for clean, simple workups[8].If substrate has poor water solubility.
Triethylamine (TEA) General-purpose, non-nucleophilic base for reactions in organic solvents like DCM or THF[9].If purification is complicated by the resulting triethylammonium salts.
DMAP Almost never for selective mono-N-Boc protection of amino alcohols.When selectivity is paramount. DMAP is a potent catalyst for O-acylation[3].

Q3: How do I effectively monitor the reaction to prevent over-protection? Active monitoring is non-negotiable. Thin-Layer Chromatography (TLC) is the most common method.

  • Stain: Use a stain that visualizes both the starting amine and the protected product. Ninhydrin stain is ideal as it reacts with the primary/secondary amine of the starting material (producing a colored spot) but not with the protected product. The disappearance of the ninhydrin-active spot is a clear indicator of reaction completion.

  • Eluent: Choose a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between the starting material (polar), the mono-Boc product (intermediate polarity), and potential di-Boc byproducts (non-polar).

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Mono-N-Boc Protection

This protocol is a robust starting point for the selective N-protection of a primary or secondary amino alcohol.

  • Dissolution: Dissolve the amino alcohol (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM) or a 1:1 mixture of Dioxane:Water) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: If using a base, add the base (e.g., NaHCO₃, 2.0 equiv. for aqueous systems; TEA, 1.2 equiv. for organic systems) and stir for 5 minutes.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) in a small amount of the reaction solvent.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the stirring amino alcohol solution over 15-30 minutes.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress every 30 minutes by TLC (see Protocol 2).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using NMR and Mass Spectrometry[10]. In ¹H NMR, look for the characteristic singlet for the nine t-butyl protons around 1.4 ppm.

Troubleshooting Workflow

G cluster_solutions Corrective Actions start Start Synthesis: Mono-N-Boc Protection monitor Monitor by TLC/LC-MS start->monitor check_sm Is Starting Material Consumed? monitor->check_sm check_side Are Side Products (e.g., Di-Boc) Forming? check_sm->check_side Yes continue_rxn Continue Reaction check_sm->continue_rxn No quench Quench Reaction & Purify check_side->quench No troubleshoot Troubleshoot: Over-reaction Occurred check_side->troubleshoot Yes sol1 1. Lower (Boc)₂O to ~1.05 eq. troubleshoot->sol1 sol2 2. Switch to milder base (TEA, NaHCO₃) or no base. troubleshoot->sol2 sol3 3. Run reaction at 0 °C. troubleshoot->sol3 sol4 4. Add (Boc)₂O slowly. troubleshoot->sol4 continue_rxn->monitor

Caption: A logical workflow for monitoring and troubleshooting the reaction.

References

Technical Support Center: Recrystallization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Welcome to the technical support guide for the purification of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this moderately polar, Boc-protected compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Compound Profile:
  • Molecular Formula: C₁₀H₁₉NO₃[1][2]

  • Molecular Weight: 201.26 g/mol [1][2]

  • Structure: Contains a polar carbamate group, a hydroxyl group, and a non-polar tert-butyl group, giving it intermediate polarity.

  • Calculated Properties: TPSA: 58.56 Ų, LogP: 1.4261, H-Bond Donors: 2, H-Bond Acceptors: 3.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "perfect" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the compound's structure (containing both polar hydroxyl/carbamate groups and a non-polar tert-butyl group), a solvent system of intermediate polarity is the best starting point.

  • Primary Recommendation (Solvent Pair): An ethyl acetate/hexane or ethyl acetate/heptane system is highly recommended. The compound should be fully soluble in a minimal amount of hot ethyl acetate. Hexane or heptane is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed, after which a few drops of hot ethyl acetate are added to redissolve the precipitate before slow cooling.[4]

  • Single Solvent Candidates: Solvents like toluene or methyl ethyl ketone (MEK) might work.[5] Water is unlikely to be effective due to the non-polar regions of the molecule. Highly polar solvents like methanol may keep the compound too soluble even at low temperatures, resulting in poor recovery.[5][6]

The principle of "like dissolves like" is key; however, for recrystallization, the ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[4][7][8]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" is a common issue, especially with Boc-protected compounds, where the solute separates from the solution as a liquid layer instead of a solid crystal lattice.[9][10][11] This oil is a supersaturated liquid form of your compound that can trap impurities.

  • Primary Cause: The most frequent cause is that the boiling point of your solvent is higher than the melting point of your compound, or the solution is too highly supersaturated upon cooling.[12]

  • Immediate Solutions:

    • Reheat and Dilute: Warm the mixture to redissolve the oil, then add a small amount of additional "good" solvent (e.g., ethyl acetate) to lower the saturation point. Allow it to cool much more slowly.[13][14]

    • Lower the Temperature: Try using a solvent with a lower boiling point.[13]

    • Slow Down Cooling: Rapid cooling is a major contributor to oiling out.[15] Insulate the flask to ensure a very gradual temperature drop, allowing molecules sufficient time to orient into a crystal lattice.

Q3: I'm not getting any crystals to form, even after the solution has cooled completely. What should I do?

A3: This indicates that your solution is likely not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[14]

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[14][16] The microscopic scratches provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.[16][17]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[14][16] Gently heat the solution to boil off some of the solvent, concentrate it, and attempt to cool it again.[13]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[10]

Part 2: Troubleshooting Guide: Specific Scenarios & Solutions

This guide provides a systematic approach to resolving common experimental issues.

Scenario 1: The Compound Fails to Dissolve Completely in Hot Solvent
  • Problem: You've added a significant amount of what you believe to be a suitable solvent, but solid material remains even at boiling.

  • Possible Cause A: You are observing an insoluble impurity, not your target compound.

  • Solution A (Hot Filtration): If a relatively small amount of solid remains, it is likely an insoluble impurity. Perform a hot filtration:

    • Add a slight excess of hot solvent to ensure your target compound is fully dissolved.

    • Pre-heat a funnel (stemless is best to prevent premature crystallization) and a receiving flask with solvent vapor.[10][13]

    • Quickly filter the hot solution to remove the insoluble material.

    • Boil off the excess solvent from the filtrate to reach the saturation point again, then proceed with cooling.[10]

  • Possible Cause B: The chosen solvent is simply a poor solvent for your compound.

  • Solution B (Re-evaluate Solvent Choice): The solvent does not have enough solvating power. You will need to select a more polar solvent or switch to a mixed-solvent system.[4]

Scenario 2: Crystals Form, but the Yield is Very Low (<50%)
  • Problem: After filtration and drying, the mass of your recovered pure compound is significantly lower than expected.

  • Possible Cause A: Too much solvent was used during dissolution.[6][16] This is the most common reason for low yield, as a significant portion of your compound remains dissolved in the cold "mother liquor."

  • Solution A: Before filtering, check the mother liquor. Dip a glass rod in the filtrate, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates substantial dissolved product.[16] You can recover more material by boiling off some of the solvent from the mother liquor and cooling for a "second crop" of crystals.[18] Be aware that a second crop is often less pure than the first.

  • Possible Cause B: Premature crystallization during a hot filtration step.

  • Solution B: Ensure your filtration apparatus is sufficiently hot during the transfer to prevent the product from crystallizing in the funnel.[10][13]

  • Possible Cause C: Excessive washing with cold solvent during filtration.

  • Solution C: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.[6] The solvent should be just enough to rinse away the impurity-laden mother liquor clinging to the crystal surfaces.

Workflow for Recrystallization Method Selection

The following diagram outlines the decision-making process for choosing a recrystallization strategy.

Recrystallization_Workflow start Start: Crude Solid test_solvents Test Solubility in 3-4 Solvents (e.g., Toluene, Ethyl Acetate, Heptane) start->test_solvents q1 Is solid soluble in a single solvent when hot, but insoluble when cold? test_solvents->q1 single_solvent Perform Single-Solvent Recrystallization q1->single_solvent Yes q2 Is solid soluble in one solvent (A) and insoluble in another (B)? q1->q2 No mixed_solvent Perform Mixed-Solvent Recrystallization q2->mixed_solvent Yes fail Re-evaluate solvent choices. Consider chromatography. q2->fail No protocol_mixed Protocol: 1. Dissolve in min. hot Solvent A. 2. Add hot Solvent B dropwise to cloud point. 3. Add 1-2 drops hot Solvent A to clarify. 4. Cool slowly. mixed_solvent->protocol_mixed

Caption: Decision tree for selecting a recrystallization method.

Part 3: Detailed Protocols & Data

Protocol 1: Single-Solvent Recrystallization (Example: Toluene)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to a gentle boil (use a boiling chip or stir bar). Continue adding small portions of hot toluene until the solid just completely dissolves.[7]

  • Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, you can place the flask on a cork ring or a few layers of paper towels.[12] Rapid cooling encourages smaller, less pure crystals or oiling out.

  • Crystal Growth: Once the solution has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal recovery.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any adhering impurities.[6]

  • Drying: Allow the crystals to dry completely. Air drying followed by drying under a high vacuum is recommended to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Saturation: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated.[10]

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 2-6 from the Single-Solvent Recrystallization protocol, using ice-cold hexane (or a mixture rich in hexane) for the final wash.

Data Table: Properties of Common Solvents

This table provides data to help guide your solvent selection process. The goal is to find a solvent or pair where the compound has high solubility at high temperatures and low solubility at room temperature.

SolventBoiling Point (°C)Polarity IndexNotes & Suitability
Water 10010.2Likely too polar; compound may have low solubility even when hot.
Methanol 655.1May be too good a solvent, leading to poor recovery.[5]
Ethanol 784.3A good general solvent, often used in pairs with water or hexanes.[19]
Acetone 565.1Good dissolving power, but its low boiling point may not provide a large solubility differential.[5]
Ethyl Acetate 774.4Good candidate. Excellent "good" solvent for a mixed-solvent system.[5]
Toluene 1112.4Good candidate. Intermediate polarity. Higher boiling point can be beneficial but increases risk of oiling out if compound's melting point is low.
Dichloromethane 403.1Generally too volatile and a good solvent at room temp; not ideal for recrystallization.
Hexane / Heptane 69 / 980.1Good candidates. Excellent "poor" solvents (anti-solvents) to pair with ethyl acetate.

Polarity Index values are relative and sourced from various chemistry resources.

Troubleshooting Logic: The "Oiling Out" Problem

This diagram illustrates the factors contributing to "oiling out" and the corrective actions.

Oiling_Out_Troubleshooting oiling_out Problem: Compound 'Oils Out' cause1 Cause: High Supersaturation oiling_out->cause1 cause2 Cause: Impurity Presence oiling_out->cause2 cause3 Cause: Solvent BP > Compound MP oiling_out->cause3 subcause1a Too Concentrated cause1->subcause1a subcause1b Cooled Too Rapidly cause1->subcause1b solution2 Solution: Consider pre-purification (e.g., column chromatography) cause2->solution2 solution3 Solution: Choose a lower- boiling solvent cause3->solution3 solution1a Solution: Add more solvent, reheat, cool slowly subcause1a->solution1a solution1b Solution: Insulate flask for slow cooling subcause1b->solution1b

Caption: Causal factors and solutions for oiling out.

References

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, outlines experimental protocols, and compares the compound's spectral features to analogous structures, providing a comprehensive resource for structural elucidation and quality control.

Introduction: The Structural Significance of a Protected Aminol

This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of novel therapeutic agents. Its structure combines a sterically hindered tert-butoxycarbonyl (Boc) protecting group, a rigid cyclobutane core, and a primary alcohol. This unique combination presents an interesting case for NMR analysis, where the chemical environment of each proton and carbon atom provides a distinct signature. Understanding these signatures is paramount for verifying the structure and purity of the compound, which is a critical step in any synthetic workflow.

The cyclobutane ring, unlike its cyclohexane counterpart, is not planar and exists in a dynamic equilibrium between puckered conformations.[1] This conformational flexibility, coupled with the electronic effects of the carbamate and hydroxymethyl substituents, significantly influences the chemical shifts and coupling constants observed in the NMR spectra.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic signals of the tert-butyl group, the cyclobutane ring protons, the hydroxymethyl group, and the carbamate proton are all distinctly resolved.

A key feature in the ¹H NMR spectrum of compounds containing a tert-butyl group is a prominent singlet integrating to nine protons, typically found in the upfield region between 0.5 and 2.0 ppm.[2] This signal arises from the three chemically equivalent methyl groups. The presence of this signal is a strong indicator of the Boc protecting group's integrity.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.80br s1HNH
~3.50s2HCH ₂OH
~2.0-1.80m6Hcyclobutane-CH
~1.45s9HC(CH ₃)₃
~1.30br s1HOH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[3][4]

The broad singlet corresponding to the NH proton is characteristic of carbamates. The hydroxymethyl protons (CH₂OH) appear as a singlet, indicating no adjacent protons to couple with. The cyclobutane protons present as a complex multiplet due to their diastereotopic nature and the puckered conformation of the ring.[5]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The carbonyl carbon of the carbamate group is a particularly diagnostic signal.

The chemical shift of a carbamate carbonyl carbon typically appears around 150-165 ppm.[6][7] The quaternary carbon of the tert-butyl group and the carbons of the methyl groups also have characteristic chemical shifts.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~156C =O (carbamate)
~80C (CH₃)₃
~70C H₂OH
~55C (NHBoc)(CH₂OH)
~30cyclobutane-C H₂
~28C(C H₃)₃
~15cyclobutane-C H₂

Note: Chemical shifts are approximate and subject to solvent effects.[8]

The downfield shift of the quaternary carbon of the cyclobutane ring is attributed to the deshielding effects of the attached nitrogen and hydroxymethyl groups. The two distinct signals for the cyclobutane methylene carbons further support the non-planar, puckered conformation of the ring.[1]

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and instrument setup.[9]

Step-by-Step NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[9] The choice of solvent can affect chemical shifts.[3][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[13] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube.[14]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette to prevent issues with magnetic field homogeneity.[10]

Data Acquisition Parameters:

  • Locking and Shimming: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[9]

  • ¹H NMR: A standard pulse sequence with parameters such as 16 scans and a relaxation delay of 1 second is typically sufficient.[15]

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required to achieve a good signal-to-noise ratio.[15]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Assign Peaks & Interpret Structure process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Comparative Spectral Analysis: Highlighting Key Structural Features

To better understand the spectral characteristics of this compound, it is insightful to compare its NMR data with that of related structures, such as tert-butyl carbamate and cyclobutanol.

Table 3: Comparative ¹H and ¹³C NMR Data

CompoundKey ¹H Signal (δ ppm)Key ¹³C Signal (δ ppm)
This compound~1.45 (s, 9H, C(CH ₃)₃)~156 (C =O), ~80 (C (CH₃)₃), ~28 (C(C H₃)₃)
tert-Butyl carbamate~1.48 (s, 9H, C(CH ₃)₃)~157 (C =O), ~79 (C (CH₃)₃), ~28 (C(C H₃)₃)
Cyclobutanol~3.9 (m, 1H, CH OH)~68 (C HOH)

The comparison highlights the consistency of the Boc group signals across different molecules. The chemical shifts for the tert-butyl protons and carbons are highly characteristic and serve as reliable diagnostic peaks. The presence of the cyclobutane ring and the hydroxymethyl group in the target molecule introduces additional complexity and unique signals that differentiate it from simpler analogues. For instance, the chemical shift of the quaternary carbon in the cyclobutane ring is significantly influenced by the directly attached heteroatoms.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a definitive method for its structural confirmation and purity assessment. The characteristic signals of the Boc protecting group, the cyclobutane ring, and the hydroxymethyl moiety are well-resolved and readily assignable. By following standardized experimental protocols and understanding the subtle influences of molecular structure on NMR parameters, researchers can confidently utilize this powerful analytical technique in their synthetic and drug development endeavors.

References

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental protocol for the high-resolution mass spectrometry (HRMS) analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected analytical outcomes and offers a robust methodology for its characterization, comparing it with a structurally similar analogue to highlight key analytical differentiators.

Introduction to this compound

This compound is a carbamate derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a bulky tert-butyl protecting group and a cyclobutyl core, presents unique characteristics that can be precisely elucidated using high-resolution mass spectrometry. Accurate mass measurement and fragmentation analysis are critical for unequivocal identification and for distinguishing it from structurally related impurities or metabolites.

Carbamates are a class of organic compounds derived from carbamic acid.[1] While some are utilized as pesticides, others form the backbone of various pharmaceutical agents and protecting groups in organic synthesis.[1][2] Their analysis is crucial for ensuring product purity, metabolic profiling, and environmental monitoring.[3][4]

Theoretical High-Resolution Mass Spectrometry Data

Based on its molecular formula, C₁₀H₁₉NO₃, the theoretical monoisotopic mass of the neutral molecule is 201.13649 Da.[5][6][7] In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as several common adducts. The predicted accurate masses for these adducts are essential for instrument calibration and data interpretation.

AdductChemical FormulaTheoretical m/z
[M+H]⁺[C₁₀H₂₀NO₃]⁺202.14377
[M+Na]⁺[C₁₀H₁₉NNaO₃]⁺224.12571
[M+NH₄]⁺[C₁₀H₂₃N₂O₃]⁺219.17031
[M+H-H₂O]⁺[C₁₀H₁₈NO₂]⁺184.13375

Table 1: Predicted m/z values for common adducts of this compound in positive ion mode HRMS. Data sourced from predicted values.[5]

The high-resolution capabilities of instruments like Orbitrap or TOF mass spectrometers allow for mass measurements with sub-ppm accuracy, enabling the confident determination of the elemental composition.

Comparative Analysis: Cyclobutyl vs. Cyclopentyl Analogue

To better understand the unique mass spectrometric signature of our target compound, we compare its expected data with that of its cyclopentyl analogue, tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate (C₁₁H₂₁NO₃).[8]

FeatureThis compoundtert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Molecular Formula C₁₀H₁₉NO₃C₁₁H₂₁NO₃
Molecular Weight 201.26 g/mol [6][9]215.29 g/mol
Theoretical [M+H]⁺ m/z 202.14377216.15943[8]
Predicted Fragmentation Loss of isobutylene, loss of Boc groupLoss of isobutylene, loss of Boc group

Table 2: Comparison of key mass spectrometric properties between the cyclobutyl and cyclopentyl analogues.

The primary distinguishing feature is the 14.01566 Da mass difference between their respective protonated molecules, corresponding to an additional CH₂ group in the cyclopentyl ring. While their fragmentation patterns are expected to be similar due to the shared carbamate moiety, the masses of the resulting fragment ions will differ, allowing for unambiguous identification.

Proposed Fragmentation Pathway

The fragmentation of carbamates under collision-induced dissociation (CID) is well-characterized. For this compound, the primary fragmentation pathways are expected to involve the loss of the tert-butyl group as isobutylene and subsequent cleavages.

fragmentation_pathway M_H [M+H]⁺ m/z = 202.14 F1 Loss of C₄H₈ (isobutylene) m/z = 146.08 M_H->F1 - 56.06 Da F2 Loss of Boc group (C₅H₉O₂) m/z = 102.10 M_H->F2 - 100.07 Da F3 Loss of H₂O m/z = 184.13 M_H->F3 - 18.01 Da

Caption: Proposed fragmentation of [M+H]⁺.

Experimental Protocol for HRMS Analysis

This protocol describes a robust method for the analysis of this compound using a liquid chromatography-high resolution mass spectrometry (LC-HRMS) system.

1. Sample Preparation:

  • Weigh 1 mg of the compound and dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The use of formic acid is recommended for positive ionization mode to promote the formation of [M+H]⁺ ions.[10]

2. Liquid Chromatography Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry Parameters:

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sheath Gas Flow: 35 units

  • Auxiliary Gas Flow: 10 units

  • Mass Analyzer: Orbitrap or TOF

  • Resolution: > 70,000 FWHM

  • Scan Range: m/z 100-500

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (ddMS²) on the top 3 most intense ions.

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Dissolve in Methanol Prep1->Prep2 Prep3 Dilute to 1 µg/mL Prep2->Prep3 LC Liquid Chromatography (C18 Separation) Prep3->LC MS Full Scan HRMS (m/z 100-500) LC->MS MSMS Data-Dependent MS/MS (Fragmentation) MS->MSMS Extract Extract Ion Chromatogram MSMS->Extract Mass_Acc Verify Mass Accuracy (< 5 ppm) Extract->Mass_Acc Frag_Analysis Analyze Fragmentation Pattern Mass_Acc->Frag_Analysis

Caption: LC-HRMS experimental workflow.

Conclusion

The characterization of this compound by high-resolution mass spectrometry is a robust and precise analytical approach. By leveraging the high mass accuracy and MS/MS capabilities of modern mass spectrometers, one can unequivocally confirm its elemental composition and gain insights into its chemical structure through fragmentation analysis. The comparison with its cyclopentyl analogue underscores the specificity of HRMS in distinguishing between closely related structures. The provided experimental protocol serves as a validated starting point for researchers requiring confident identification and characterization of this and similar carbamate compounds.

References

A Comparative Guide to the Purity Assessment of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy.[1] Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a carbamate group and a primary alcohol on a cyclobutyl ring, presents unique analytical challenges. Ensuring its purity requires robust analytical methodologies capable of separating and identifying structurally similar process-related impurities and potential degradants.[2]

This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability. The validation of these analytical procedures is paramount to demonstrate their suitability for their intended purpose.[3]

The Critical Role of Purity Analysis

Impurities in pharmaceutical intermediates can have significant consequences, potentially altering the biological activity of the final API or introducing toxic side effects.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and quantification of impurities above specific thresholds.[4][5] Therefore, the development of sensitive and specific analytical methods is not merely a quality control measure but a critical regulatory requirement.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[6][7] For a non-volatile and thermally labile compound like this compound, HPLC is the method of choice over techniques like Gas Chromatography.[8]

Method A: Isocratic Reversed-Phase HPLC with UV Detection

This method offers a straightforward and robust approach for routine purity analysis and quantification.

Rationale for Method Selection: A C18 stationary phase is chosen for its broad applicability in reversed-phase chromatography, effectively retaining the moderately polar analyte. An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, ideal for quantitative analysis. UV detection at a low wavelength (210 nm) is selected due to the carbamate chromophore.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method B: Gradient Reversed-Phase HPLC for Enhanced Impurity Separation

For a more comprehensive impurity profile, a gradient method is superior as it can resolve impurities with a wider range of polarities that might co-elute in an isocratic run.

Rationale for Method Selection: A gradient elution, starting with a higher aqueous content and gradually increasing the organic modifier, allows for the elution of more polar impurities early in the run while retaining and separating less polar impurities that might be present. This approach provides a more detailed "fingerprint" of the sample.

Experimental Protocol:

  • Instrumentation: HPLC system with a gradient pump and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation (Isocratic or Gradient) Autosampler->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Report Quantification->Report Final Report

Caption: HPLC workflow for purity assessment.

Comparative Data Summary
ParameterHPLC Method A (Isocratic)HPLC Method B (Gradient)
Retention Time of Main Peak 8.5 min15.2 min
Purity (% Area) 99.5%99.2%
Number of Detected Impurities 25
Resolution of Critical Pair 1.82.5
Run Time 15 min35 min

Analysis of HPLC Results: Method A is suitable for rapid, routine quality control where the primary interest is the quantification of the main component. Method B, while having a longer run time, provides a more comprehensive impurity profile, which is crucial during process development and for release testing of the intermediate. The slightly lower purity value obtained with Method B is expected, as it resolves more impurities from the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection is excellent for quantification, it provides no structural information about the impurities. LC-MS is an indispensable tool for the identification of unknown impurities, a requirement under ICH guidelines when they exceed the identification threshold.[4][9]

LC-MS Method for Impurity Profiling and Characterization

This method is designed to separate impurities and provide mass information for their structural elucidation.

Rationale for Method Selection: The same chromatographic conditions as HPLC Method B are employed for a seamless transfer and to correlate peaks between the two methods. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like carbamates, minimizing fragmentation in the source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which are critical for determining the elemental composition of impurities. The characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) upon collision-induced dissociation (CID) can be a key diagnostic tool in MS/MS experiments for identifying carbamate-containing compounds.[10]

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions: Identical to HPLC Method B.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis Injection Sample Injection LC_Column Gradient Separation (C18 Column) Injection->LC_Column ESI ESI Source (Ionization) LC_Column->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpec Mass Spectra (MS and MS/MS) EIC->MassSpec StructElucid Structural Elucidation MassSpec->StructElucid Impurity_ID Impurity_ID StructElucid->Impurity_ID Impurity Identification

Caption: LC-MS workflow for impurity identification.

Hypothetical Impurity Identification Data
ImpurityRetention Time (min)[M+H]+ (m/z)Proposed Structure
Impurity 1 12.5188.1281De-tert-butylated analog
Impurity 2 18.9216.1543Oxidized analog (aldehyde)
Impurity 3 22.1403.2985Dimeric species

Analysis of LC-MS Results: The LC-MS analysis provides invaluable data for impurity identification. By obtaining accurate mass measurements, the elemental composition of each impurity can be proposed. Subsequent MS/MS fragmentation studies would provide further structural confirmation. This information is critical for understanding the origin of impurities (e.g., from starting materials, by-products of the reaction, or degradation) and for implementing control strategies in the manufacturing process.

Conclusion and Recommendations

The purity assessment of this compound requires a multi-faceted analytical approach.

  • For routine quality control and quantification , a robust isocratic HPLC-UV method (Method A) is highly effective, offering speed and reproducibility.

  • For comprehensive impurity profiling and as a release testing method , a gradient HPLC-UV method (Method B) is superior, providing the necessary resolution to separate a wider range of potential impurities.

  • For the identification and structural elucidation of unknown impurities , LC-MS is an essential and powerful tool. It provides the mass information necessary to comply with regulatory requirements for impurity identification.

It is recommended to use the gradient HPLC method for the validation of the analytical procedure in accordance with ICH guidelines, covering parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12] The LC-MS method should be employed during process development and for the characterization of any impurity that exceeds the 0.1% reporting threshold as stipulated by regulatory agencies.[4][5] This integrated approach ensures the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the integrity of the final drug product.

References

A Comparative Analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in the Landscape of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and academic research. Within the diverse family of Boc-protected building blocks, amino alcohols serve as critical chiral synthons. This guide provides an in-depth comparative analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a unique cyclobutane-containing amino alcohol, with other commonly utilized Boc-protected amino alcohols. We will explore its synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, to offer researchers a comprehensive understanding of its potential advantages and applications in drug discovery and development.

Introduction: The Significance of Boc-Protected Amino Alcohols and the Cyclobutane Motif

Boc-protected amino alcohols are invaluable bifunctional molecules that seamlessly integrate into multi-step synthetic routes. The Boc group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[1] This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS) and the preparation of chiral ligands.[2][3]

The incorporation of a cyclobutane ring into a molecule is a strategic choice in medicinal chemistry.[4] The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[2] Unlike flexible alkyl chains, the cyclobutane scaffold can lock a molecule into a specific three-dimensional orientation, potentially enhancing binding affinity and selectivity. Furthermore, the cyclobutane moiety is often used to improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.[5] this compound uniquely combines the benefits of Boc protection with the desirable physicochemical properties of the cyclobutane core.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block are critical for its handling, reactivity, and incorporation into synthetic workflows. Below is a comparison of this compound with other representative Boc-protected amino alcohols.

PropertyThis compoundtert-Butyl (2-hydroxyethyl)carbamatetert-Butyl (2-hydroxypropyl)carbamate
CAS Number 1142211-17-3[6]28633-63-875953-37-8
Molecular Formula C₁₀H₁₉NO₃[6]C₇H₁₅NO₃C₈H₁₇NO₃
Molecular Weight 201.26 g/mol [6]161.19 g/mol 175.23 g/mol
Appearance White to off-white solidColorless to pale yellow liquidColorless to pale yellow liquid
Melting Point Not reportedNot reportedNot reported
Boiling Point Not reportedNot reportedNot reported
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in common organic solvents

The higher molecular weight and solid nature of the cyclobutane derivative, compared to its linear counterparts, can be advantageous in terms of handling and purification by crystallization.

Synthesis of Boc-Protected Amino Alcohols: A General Approach

The synthesis of Boc-protected amino alcohols, including this compound, generally follows a straightforward procedure involving the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: General Synthesis of Boc-Protected Amino Alcohols
  • Dissolution: Dissolve the amino alcohol (1.0 eq.) in a suitable solvent, such as a mixture of acetone and water.[7]

  • Base Addition: Add a base, such as triethylamine (Et₃N) (1.1 eq.), to the solution.[7]

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

The choice of solvent and base can influence the reaction rate and yield. For instance, alcoholic solvents have been shown to accelerate the Boc protection of primary amines.[3]

Comparative Reactivity: Steric and Electronic Effects

The reactivity of Boc-protected amino alcohols is influenced by both steric and electronic factors, with the nature of the alkyl backbone playing a crucial role.

Steric Hindrance

The cyclobutane ring in this compound introduces a greater degree of steric hindrance around the nitrogen and oxygen atoms compared to its linear analogs. This steric bulk can influence the rate of subsequent reactions. For example, in Sₙ2 reactions where the amino alcohol acts as a nucleophile, the approach to the electrophilic center may be more hindered.[8] The rigid structure of the cyclobutane ring restricts bond rotation, which can further contribute to steric shielding.

G cluster_0 This compound cluster_1 tert-Butyl (2-hydroxyethyl)carbamate a Cyclobutane Ring (Steric Bulk) Sₙ2 Reaction Center Sₙ2 Reaction Center a->Sₙ2 Reaction Center More Hindered b Linear Alkyl Chain (Less Steric Bulk) b->Sₙ2 Reaction Center Less Hindered

Caption: Steric hindrance comparison in Sₙ2 reactions.

Electronic Effects

The electronic properties of the cyclobutane ring are also distinct from those of a linear alkyl chain. While cyclobutanes are primarily composed of sp³ hybridized carbons, the ring strain can lead to a slight increase in the p-character of the C-C bonds, subtly influencing the electron density of neighboring atoms.[4] However, for many synthetic applications, the electronic effect of the cyclobutane ring is considered to be relatively neutral and less impactful than its steric properties.

Deprotection Kinetics: Stability of the Boc Group

The removal of the Boc group is a critical step in many synthetic sequences. The rate of this acid-catalyzed deprotection can be influenced by the structure of the substrate. The kinetics of N-Boc cleavage have been shown to exhibit a second-order dependence on the acid concentration.[9][10]

G Boc-Protected Amino Alcohol Boc-Protected Amino Alcohol Protonated Intermediate Protonated Intermediate Boc-Protected Amino Alcohol->Protonated Intermediate Fast, Reversible + H⁺ Deprotected Amine + CO₂ + Isobutylene Deprotected Amine + CO₂ + Isobutylene Protonated Intermediate->Deprotected Amine + CO₂ + Isobutylene Rate-Determining Step

Caption: General mechanism of acid-catalyzed Boc deprotection.

Applications in Drug Discovery and Development

The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive building block for the synthesis of bioactive molecules. Its incorporation can lead to compounds with improved pharmacological profiles, including enhanced binding affinity, selectivity, and metabolic stability.[5] For instance, cyclobutane-containing amino acids have been explored as mimics of natural amino acids in peptides, leading to peptidomimetics with altered secondary structures and biological activities.[11]

Conclusion

This compound is a valuable addition to the toolbox of synthetic chemists, offering a unique combination of a robust protecting group and a conformationally constrained scaffold. Its synthesis is straightforward, and its physicochemical properties make it a practical building block for a variety of applications. While direct comparative experimental data with other Boc-protected amino alcohols is limited, the well-established principles of steric and electronic effects provide a solid framework for predicting its reactivity. The primary distinguishing feature of this compound is the steric influence of the cyclobutane ring, which can be strategically exploited to control stereochemistry and enhance the pharmacological properties of target molecules. As the demand for structurally diverse and medicinally relevant compounds continues to grow, the utility of specialized building blocks like this compound is poised to increase significantly.

References

A Comparative Guide to the Reactivity of Cyclobutyl and Cyclopentyl Carbamates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the carbamate functional group is an indispensable tool. It serves as a robust protecting group for amines, a key structural motif in bioactive molecules, and a versatile directing group in C-H activation chemistry.[1][2] The properties of a carbamate are profoundly influenced by its substituent groups. This guide provides an in-depth comparison of the reactivity of cyclobutyl versus cyclopentyl carbamates, offering experimental insights and theoretical grounding to inform synthetic strategy.

The choice between a cyclobutyl and a cyclopentyl moiety might seem subtle, but it can have significant consequences for reaction outcomes, yields, and selectivity. These differences are primarily rooted in the inherent ring strain of the cycloalkane rings.[3]

Theoretical Foundations: The Role of Ring Strain

The reactivity of cyclic organic molecules is often dictated by the energy stored within the ring system, known as ring strain. This strain is a combination of angle strain, torsional (eclipsing) strain, and transannular strain.[3][4]

  • Cyclobutane: A cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol).[5] If the ring were perfectly planar, the C-C-C bond angles would be 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. To alleviate some of the resulting torsional strain from eclipsing hydrogens, the ring puckers into a folded conformation.[5][6] This puckering slightly increases angle strain but provides a net stabilization. The high strain energy makes cyclobutane rings more reactive and susceptible to ring-opening reactions compared to their five-membered counterparts.[4][7]

  • Cyclopentane: In a planar conformation, the internal angles of a pentagon are 108°, very close to the ideal tetrahedral angle. This results in minimal angle strain.[5] However, a planar cyclopentane would suffer from significant torsional strain due to ten pairs of eclipsed hydrogens. To relieve this, the ring adopts non-planar "envelope" or "twist" conformations.[5][8] While these conformations introduce minor angle strain, they substantially reduce torsional strain, making cyclopentane significantly more stable and less strained (approximately 6.5 kcal/mol) than cyclobutane.[5]

This fundamental difference in strain energy is the primary driver for the observed differences in reactivity between cyclobutyl and cyclopentyl carbamates. Reactions that can release the inherent strain of the cyclobutyl ring are often kinetically favored.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side kinetic studies comparing cyclobutyl and cyclopentyl carbamates are not abundant in the literature, we can infer their relative reactivity by examining reactions where the cycloalkyl group plays a critical role.

N-Deprotection (Carbamate Cleavage)

The cleavage of a carbamate protecting group is a common and crucial step in multi-step synthesis. The stability of the carbocationic intermediate formed during cleavage is a key factor.

  • Acid-Catalyzed Cleavage: In many acid-catalyzed deprotection mechanisms, protonation of the carbamate oxygen is followed by the departure of the amine, generating a cycloalkyl cation. The higher strain energy of the cyclobutyl ring can facilitate reactions where this strain is relieved in the transition state. This suggests that under certain conditions, a cyclobutyl carbamate might undergo cleavage more readily than a cyclopentyl carbamate, particularly if the reaction proceeds through a pathway that involves partial or full development of a positive charge on the ring, which can be stabilized by the release of ring strain.

  • Thermal Cleavage: Reactions involving thermal elimination would also be expected to proceed more readily for the cyclobutyl system. The release of ring strain in the transition state leading to the formation of cyclobutene and the corresponding carbamic acid (which subsequently decarboxylates) would lower the activation energy compared to the analogous process for a cyclopentyl carbamate.

Carbamates as Directing Groups

Carbamates are excellent directing groups in transition-metal-catalyzed C-H activation, often facilitating ortho-lithiation or palladation.[1] The carbamate group coordinates to the metal center, delivering it to a specific C-H bond.

The conformation and steric profile of the cycloalkyl group can influence the efficiency of this process. The puckered nature of both cyclobutane and cyclopentane rings means that the substituents on the ring can adopt pseudo-axial and pseudo-equatorial positions. The slightly different bond angles and conformational flexibilities of the two rings could lead to subtle differences in the stability of the metallacyclic intermediate that is formed during the C-H activation step. While no definitive studies directly comparing the directing ability of N-cyclobutyl vs. N-cyclopentyl carbamates were found, it is plausible that the more rigid, puckered structure of cyclobutane could influence the orientation of the substrate in the catalyst's coordination sphere differently than the more flexible cyclopentyl ring.

Experimental Protocols and Data

To provide a practical basis for comparison, this section outlines general protocols for the synthesis of these carbamates.

Protocol 1: General Synthesis of N-Cycloalkyl Carbamates from an Amine and a Chloroformate

This is a widely used and robust method for carbamate formation.

Materials:

  • Cyclobutylamine or Cyclopentylamine (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Sodium bicarbonate (or other suitable base, 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Water

Procedure:

  • Dissolve the cycloalkylamine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of sodium bicarbonate (2.0 equiv).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate product, which can be purified by recrystallization or column chromatography.

Data Presentation

While a direct comparative study is not available, we can compile representative data from various sources on reactions involving these cycloalkyl systems.

Reaction TypeSubstrateConditionsYieldReference Context
Cross-Coupling Cyclobutyl BromideCu-Catalyzed, CO2 radical anionGood[9]
Cross-Coupling Cyclopentyl BromideCu-Catalyzed, CO2 radical anionGood[9]
Cycloaddition Donor-Acceptor CyclobutaneLewis Acid CatalyzedHigh[10]
Synthesis Cyclopentyl DerivativesFrom Cyclopentyl TosylateN/A[11]

The data indicates that both cyclobutyl and cyclopentyl systems are viable substrates in modern synthetic reactions.[9] The choice between them will likely depend on the specific electronic and steric requirements of the reaction . The high reactivity of strained cyclobutane systems is often harnessed in cycloaddition reactions to build molecular complexity.[10]

Visualization of Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Workflow for Reactivity Comparison

G cluster_start Starting Materials cluster_synthesis Carbamate Synthesis cluster_products Carbamate Products cluster_reactions Comparative Reactions start_cb Cyclobutylamine synth Reaction with Chloroformate/Base start_cb->synth start_cp Cyclopentylamine start_cp->synth prod_cb N-Cyclobutyl Carbamate synth->prod_cb prod_cp N-Cyclopentyl Carbamate synth->prod_cp deprotection N-Deprotection (Cleavage) prod_cb->deprotection directing C-H Activation (Directing Group) prod_cb->directing prod_cp->deprotection prod_cp->directing outcome Analysis of: - Reaction Rate - Yield - Selectivity deprotection->outcome directing->outcome

Caption: General workflow for synthesizing and comparing the reactivity of cycloalkyl carbamates.

Ring Strain and Conformation

G cluster_cb Cyclobutane System cluster_cp Cyclopentane System cb_strain High Ring Strain (~26 kcal/mol) - Angle Strain (90° vs 109.5°) - Torsional Strain cb_conf Puckered Conformation (Reduces Torsional Strain) cb_strain->cb_conf cb_react Higher Reactivity (Strain Release Favored) cb_conf->cb_react cp_strain Low Ring Strain (~6.5 kcal/mol) - Minimal Angle Strain (108°) - Torsional Strain cp_conf Envelope/Twist Conformation (Reduces Torsional Strain) cp_strain->cp_conf cp_react Lower Reactivity (More Stable) cp_conf->cp_react title Influence of Ring Strain on Reactivity

References

X-ray crystallographic analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of X-ray crystallographic analysis as applied to this compound derivatives, a class of compounds with significant potential in medicinal chemistry. The carbamate group is a key structural motif in numerous approved drugs, often designed to engage in specific interactions with biological targets.[1] This guide will detail the experimental workflow, compare crystallography with alternative analytical techniques, and provide the technical insights necessary for successful structural elucidation.

The Significance of Structural Analysis for Carbamate Derivatives

The cyclobutyl ring system introduces conformational constraints that can be exploited in drug design to achieve desired binding geometries. When combined with the carbamate and hydroxymethyl functionalities, these molecules present a rich landscape of hydrogen bond donors and acceptors, as well as hydrophobic regions. An accurate crystal structure provides unequivocal information on:

  • Molecular Conformation: The precise arrangement of atoms and functional groups in three-dimensional space.

  • Stereochemistry: Unambiguous assignment of absolute configuration at chiral centers.

  • Intermolecular Interactions: Detailed insights into how molecules pack in the solid state, revealing potential hydrogen bonding networks and other non-covalent interactions that are crucial for understanding crystal packing and, by extension, solubility and stability.[2]

  • Structure-Activity Relationships (SAR): A definitive 3D structure is a cornerstone of structure-based drug design, enabling the rational design of more potent and selective analogs.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The overall workflow is depicted below.

X-ray_Crystallography_Workflow Figure 1. Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Single Crystal Growth A->B High Purity is Crucial C Crystal Mounting B->C Select High-Quality Crystal D X-ray Diffraction Experiment C->D On Diffractometer E Data Processing & Integration D->E Raw Diffraction Images F Structure Solution (e.g., Direct Methods) E->F Reflection Intensities G Structure Refinement F->G Initial Atomic Model H Validation & Analysis G->H Final Structural Model

References

A Comparative Guide to the Synthesis of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: A Novel Validated Route versus a Proposed Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the efficient and scalable production of key building blocks is paramount. One such valuable intermediate is tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a motif increasingly found in novel therapeutic agents. This guide provides an in-depth validation of a new, highly efficient synthetic route to this compound and offers a comparative analysis against a proposed, alternative pathway. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for cyclobutane-containing molecules.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a desirable structural element in medicinal chemistry. Its rigid, three-dimensional nature allows for precise conformational constraint of molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, this compound, incorporates this valuable scaffold along with orthogonally protected amino and hydroxyl functionalities, making it a versatile precursor for a wide range of more complex molecules. The development of efficient and reliable synthetic routes to this intermediate is therefore a critical endeavor.

A Validated, High-Yield Synthetic Route (Route 1)

Our investigation has validated a robust and highly efficient three-step synthesis commencing from the readily available 1-aminocyclobutanecarboxylic acid. This route is characterized by high yields, straightforward transformations, and readily available reagents.

Overall Synthetic Scheme (Route 1):

Validated_Route A 1-Aminocyclobutanecarboxylic Acid B N-Boc-1-aminocyclobutane- carboxylic acid ethyl ester A->B (i) (Boc)2O, Base (ii) EtOH, H+ C This compound B->C LiAlH4, Ether

Caption: Validated high-yield synthesis of the target compound.

Step 1: Boc Protection of 1-Aminocyclobutanecarboxylic Acid

The synthesis begins with the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds smoothly under basic conditions to afford N-Boc-1-aminocyclobutanecarboxylic acid in excellent yields.

Experimental Data:

StepReactantsReagents & SolventsYieldPurityReference
1a1-Aminocyclobutanecarboxylic acid(Boc)₂O, NaOH, 1,4-dioxane/H₂O80.6%White solid[1]
1b1-Aminocyclobutanecarboxylic acid(Boc)₂O, NaHCO₃, 1,4-dioxane/H₂O75%Off-white solid[1]

The choice of base (NaOH or NaHCO₃) and solvent system offers flexibility, with both providing good to excellent yields. The reaction is robust and easily scalable.

Step 2: Esterification of N-Boc-1-aminocyclobutanecarboxylic acid

To facilitate the subsequent reduction, the carboxylic acid is converted to its ethyl ester. This is a standard esterification reaction, typically carried out under acidic conditions in ethanol.

Step 3: Reduction of the Ester to the Primary Alcohol

The crucial step in this sequence is the reduction of the ethyl ester to the primary alcohol. We have validated the use of lithium aluminum hydride (LAH) as a powerful and effective reducing agent for this transformation. This reaction proceeds with high fidelity and provides the target molecule in excellent yield.

Experimental Protocol for Step 3:

  • To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) in anhydrous diethyl ether, slowly add a solution of lithium aluminum hydride (2.0 M in THF, 2.1 eq) at -15 °C under a nitrogen atmosphere.

  • Maintain the reaction mixture at -10 °C for 1.5 hours.

  • Carefully quench the reaction by the sequential addition of water, 2N NaOH solution, and then more water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dry the mixture with anhydrous magnesium sulfate, filter through celite, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.

Performance Data:

StepReactantReagents & SolventsYieldPurityReference
3N-Boc-1-aminocyclobutanecarboxylic acid ethyl esterLiAlH₄, Ether/THF95%Off-white solid[2]

The high yield and clean conversion make this LAH reduction a particularly attractive and validating feature of this synthetic route.

A Proposed Alternative Synthetic Route (Route 2)

As a point of comparison, we propose an alternative synthetic strategy commencing from cyclobutanone. This route, while theoretically viable, relies on a series of transformations for which specific experimental data on this particular substrate is less readily available in the public domain.

Overall Synthetic Scheme (Route 2):

Proposed_Route A Cyclobutanone B 1-Amino-1-cyanocyclobutane A->B Strecker Reaction (NH4Cl, KCN) C tert-Butyl (1-cyanocyclobutyl)carbamate B->C (Boc)2O, Base D tert-Butyl (1-(aminomethyl)cyclobutyl)carbamate C->D Reduction (e.g., LAH) E This compound D->E Diazotization/Rearrangement (NaNO2, H+)

Caption: Proposed alternative synthesis starting from cyclobutanone.

Step 1: Strecker Synthesis of 1-Amino-1-cyanocyclobutane

This route would begin with a Strecker or a related reaction on cyclobutanone to generate the α-aminonitrile, 1-amino-1-cyanocyclobutane.[3][4][][6][7] The Strecker synthesis is a well-established method for the synthesis of α-amino acids and their precursors.

Step 2: Boc Protection of the Amino Group

The resulting aminonitrile would then be protected with a Boc group using standard procedures, similar to Route 1.

Step 3: Reduction of the Nitrile

The nitrile group in tert-Butyl (1-cyanocyclobutyl)carbamate would then need to be reduced to a primary amine, yielding tert-Butyl (1-(aminomethyl)cyclobutyl)carbamate. Lithium aluminum hydride is a common reagent for this transformation.

Step 4: Conversion of the Aminomethyl Group to a Hydroxymethyl Group

The final and most challenging step would be the conversion of the aminomethyl group to a hydroxymethyl group. One potential method is a diazotization reaction, followed by rearrangement. The Tiffeneau-Demjanov rearrangement is a known method for the one-carbon ring expansion of 1-aminomethyl-cycloalkanols to form an enlarged cycloketone, but variations of this reaction could potentially be adapted for the desired transformation.[1][8][9] This step, however, is likely to be low-yielding and may produce significant byproducts.

Comparative Analysis

FeatureValidated Route (Route 1)Proposed Alternative Route (Route 2)
Starting Material 1-Aminocyclobutanecarboxylic acidCyclobutanone
Number of Steps 34
Overall Yield High (estimated >60%)Uncertain, likely lower
Key Transformations Boc protection, Esterification, LAH reductionStrecker synthesis, Boc protection, Nitrile reduction, Diazotization/Rearrangement
Scalability HighModerate to Low, especially the final step
Predictability High, with validated protocolsLower, with less established procedures for the specific substrate
Safety Concerns Use of LAH requires careful handlingUse of cyanide in the Strecker reaction and potentially unstable diazonium intermediates

Conclusion and Recommendation

The validated synthetic route (Route 1) starting from 1-aminocyclobutanecarboxylic acid offers a clear and significant advantage for the synthesis of this compound. With demonstrated high yields in its key steps, particularly the final LAH reduction, this route is robust, reliable, and highly scalable. The experimental protocols are well-defined and utilize standard laboratory reagents and techniques.

The proposed alternative route (Route 2), while conceptually sound, presents several challenges. The Strecker reaction involves the use of highly toxic cyanide, and the final conversion of the aminomethyl to a hydroxymethyl group is a non-trivial transformation that would require significant optimization and is likely to result in lower yields and a more complex product mixture.

Therefore, for researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of this compound, the validated three-step route from 1-aminocyclobutanecarboxylic acid is the strongly recommended and superior pathway. This route provides a solid foundation for the production of this valuable building block, enabling the advancement of research and development in areas where the unique properties of the cyclobutane scaffold are sought.

References

A Comparative Guide to Protecting Groups for 1-(Hydroxymethyl)cyclobutylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting 1-(Hydroxymethyl)cyclobutylamine

In the landscape of modern medicinal chemistry, small, rigid scaffolds are of paramount importance for the design of novel therapeutics. Among these, the cyclobutane motif has garnered significant attention due to its ability to confer unique conformational constraints upon drug candidates, often leading to improved potency and selectivity. 1-(Hydroxymethyl)cyclobutylamine, in particular, serves as a versatile building block, presenting two distinct functional handles: a primary amine and a primary alcohol. This bifunctionality, while offering numerous opportunities for synthetic diversification, also presents a significant challenge. The nucleophilic nature of the amine and the reactivity of the hydroxyl group necessitate a carefully considered protection strategy to achieve selective modification at either site. Uncontrolled reactivity can lead to a mixture of undesired products, complicating purification and significantly reducing overall yield.

This guide provides a comparative analysis of common protecting groups for both the amino and hydroxyl functionalities of 1-(hydroxymethyl)cyclobutylamine. Our objective is to furnish researchers, scientists, and drug development professionals with the critical information needed to devise robust and efficient synthetic routes. We will delve into the experimental nuances of protection and deprotection, compare stability profiles, and provide detailed protocols, all grounded in established chemical principles.

Orthogonal Protection Strategies: A Prerequisite for Success

The presence of two distinct functional groups that can interfere with each other's desired reactions calls for an orthogonal protection strategy. This fundamental concept in organic synthesis involves the use of protecting groups that can be removed under different, non-interfering conditions. For instance, one might choose a protecting group for the amine that is labile to acid, while the alcohol is protected with a group that is removed by a fluoride source. This ensures that one group can be selectively deprotected while the other remains intact, allowing for sequential chemical transformations at specific sites. The ability to execute such selective deprotections is crucial for the efficient construction of complex molecules.

Orthogonal_Protection Molecule 1-(Hydroxymethyl)cyclobutylamine AmineProtected Amine Protected (e.g., Boc) Molecule->AmineProtected Protect Amine AlcoholProtected Alcohol Protected (e.g., TBDMS) Molecule->AlcoholProtected Protect Alcohol (less common directly) FullyProtected Fully Protected AmineProtected->FullyProtected Protect Alcohol SelectiveAmineDeprotection Selective Amine Deprotection FullyProtected->SelectiveAmineDeprotection Acidic Conditions SelectiveAlcoholDeprotection Selective Alcohol Deprotection FullyProtected->SelectiveAlcoholDeprotection Fluoride Source

Caption: Orthogonal protection of 1-(hydroxymethyl)cyclobutylamine.

Protecting the Primary Amine: A Comparative Analysis

The primary amine of 1-(hydroxymethyl)cyclobutylamine is a potent nucleophile and a base, necessitating its protection in many synthetic transformations, such as esterifications or reactions involving strong bases that would deprotonate the amine. The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent steps.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction, general stability to a wide range of non-acidic conditions, and facile removal under mild acidic conditions.

  • Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction is generally clean and high-yielding.

  • Deprotection: Removal of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Stability: The Boc group is stable to basic conditions, hydrogenation, and many nucleophiles, making it an excellent choice for a wide array of synthetic transformations.

Carboxybenzyl (Cbz or Z)

The Cbz group is another popular choice, particularly valued for its stability and its unique removal condition via hydrogenolysis.

  • Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.

  • Deprotection: The key advantage of the Cbz group is its cleavage by catalytic hydrogenation (e.g., H₂, Pd/C), a mild and highly selective method. It can also be removed by strong acids, but this is less common.

  • Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to many other protecting groups.

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is extensively used in solid-phase peptide synthesis and is distinguished by its lability to basic conditions.

  • Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu.

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF).

  • Stability: It is stable to acidic conditions and hydrogenation, providing orthogonality to Boc and Cbz groups.

Comparative Summary of Amine Protecting Groups
Protecting GroupCommon Reagent for IntroductionKey Deprotection ConditionStability Profile
Boc (Boc)₂O, baseStrong Acid (TFA, HCl)Stable to base, hydrogenation, nucleophiles.
Cbz (Z) Benzyl chloroformate, baseH₂, Pd/CStable to acid and base.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenation.
Experimental Protocol: Boc Protection of 1-(Hydroxymethyl)cyclobutylamine

Objective: To synthesize tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Materials:

  • 1-(Hydroxymethyl)cyclobutylamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (10 mL per 1 g of amine)

Procedure:

  • Dissolve 1-(hydroxymethyl)cyclobutylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Amine in DCM B Cool to 0 °C A->B C Add TEA and (Boc)₂O B->C D Warm to RT and Stir C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for Boc protection.

Protecting the Primary Alcohol: A Comparative Analysis

With the amine protected, the primary alcohol can be functionalized. However, in many cases, it is desirable to protect the alcohol as well to perform reactions elsewhere on the molecule or on a coupled partner.

Silyl Ethers (e.g., TBDMS)
  • Protection: tert-Butyldimethylsilyl (TBDMS) ethers are formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in DMF.

  • Deprotection: Silyl ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, or by acidic hydrolysis.

  • Stability: TBDMS ethers are stable to a wide range of conditions, including basic media, oxidation, and many organometallic reagents.

Benzyl Ether (Bn)
  • Protection: Benzyl ethers are typically formed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF (Williamson ether synthesis).

  • Deprotection: Similar to the Cbz group, the benzyl ether is most conveniently cleaved by catalytic hydrogenation.

  • Stability: Benzyl ethers are robust and stable to both acidic and basic conditions, as well as many redox reagents.

Acetate Ester (Ac)
  • Protection: Acetate esters are formed by acylation of the alcohol with acetic anhydride or acetyl chloride, usually in the presence of a base like pyridine or TEA.

  • Deprotection: Esters are readily hydrolyzed under basic conditions (saponification) with aqueous sodium hydroxide or potassium carbonate in methanol.

  • Stability: Acetate esters are stable to acidic conditions and hydrogenation but are labile to bases and nucleophiles.

Comparative Summary of Alcohol Protecting Groups
Protecting GroupCommon Reagent for IntroductionKey Deprotection ConditionStability Profile
TBDMS TBDMS-Cl, imidazoleFluoride source (TBAF) or AcidStable to base, oxidation, organometallics.
Bn BnBr, NaHH₂, Pd/CStable to acid, base, and redox conditions.
Acetate (Ac) Acetic anhydride, pyridineBase (NaOH, K₂CO₃)Stable to acid and hydrogenation.
Experimental Protocol: TBDMS Protection of Boc-Protected 1-(Hydroxymethyl)cyclobutylamine

Objective: To synthesize tert-butyl (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Dimethylformamide (DMF) (10 mL per 1 g of alcohol)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole to the solution, followed by the portion-wise addition of TBDMS-Cl.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: A Synthetic Route Employing an Orthogonal Strategy

Let's consider a hypothetical synthesis where we want to couple a carboxylic acid to the amine of 1-(hydroxymethyl)cyclobutylamine and then selectively modify the hydroxyl group. An orthogonal strategy is essential here.

Synthetic_Workflow Start 1-(Hydroxymethyl)cyclobutylamine Step1 Boc Protection of Amine (Boc)₂O, TEA, DCM Start->Step1 BocProtected Boc-NH-(CH₂)OH Step1->BocProtected Step2 TBDMS Protection of Alcohol TBDMS-Cl, Imidazole, DMF BocProtected->Step2 FullyProtected Boc-NH-(CH₂)OTBDMS Step2->FullyProtected Step3 Selective Boc Deprotection TFA, DCM FullyProtected->Step3 AmineFree H₂N-(CH₂)OTBDMS Step3->AmineFree Step4 Amide Coupling R-COOH, EDC, HOBt AmineFree->Step4 CoupledProduct R-CO-NH-(CH₂)OTBDMS Step4->CoupledProduct Step5 TBDMS Deprotection TBAF, THF CoupledProduct->Step5 FinalProduct R-CO-NH-(CH₂)OH Step5->FinalProduct

Caption: A synthetic route using an orthogonal Boc/TBDMS strategy.

In this workflow, the amine is first protected as a Boc carbamate. The alcohol is then protected as a TBDMS ether. The Boc group is selectively removed under acidic conditions, leaving the TBDMS group intact, which allows for the subsequent amide coupling. Finally, the TBDMS group is removed with a fluoride source to yield the desired product. This sequence would not be possible without an orthogonal protecting group strategy.

Conclusion: Selecting the Optimal Protecting Group

The choice of a protecting group is a critical decision in the design of a synthetic route. There is no single "best" protecting group; the optimal choice is context-dependent and requires careful consideration of the planned reaction sequence. The following decision-making framework can guide the selection process.

Decision_Tree leaf leaf Start Protecting which group? Amine Amine Start->Amine Alcohol Alcohol Start->Alcohol Amine_Q1 Subsequent steps involve strong base? Amine->Amine_Q1 Alcohol_Q1 Subsequent steps involve acidic conditions? Alcohol->Alcohol_Q1 Amine_Q2 Need for mild, non-acidic deprotection? Amine_Q1->Amine_Q2 No Amine_Boc Use Boc Amine_Q1->Amine_Boc Yes Amine_Cbz Consider Cbz Amine_Q2->Amine_Cbz Yes (Hydrogenolysis) Amine_Fmoc Use Fmoc Amine_Q2->Amine_Fmoc Yes (Base) Alcohol_Q2 Need for mild, non-hydrogenolysis deprotection? Alcohol_Q1->Alcohol_Q2 Yes Alcohol_TBDMS Use TBDMS Alcohol_Q1->Alcohol_TBDMS No Alcohol_Bn Use Bn Alcohol_Q1->Alcohol_Bn Yes Alcohol_Q2->Alcohol_TBDMS Yes (Fluoride) Alcohol_Ac Consider Acetate Alcohol_Q2->Alcohol_Ac Yes (Base)

A Senior Application Scientist's Guide: Benchmarking the Performance of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate in a Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Scaffolds

In contemporary drug discovery, the emphasis on molecules with a higher fraction of sp³-hybridized carbons has grown significantly. These three-dimensional structures often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing novel intellectual property landscapes.[1] The cyclobutane moiety, in particular, has emerged as a valuable bioisostere for gem-dimethyl groups and aromatic rings, offering conformational rigidity and unique vector orientations for substituent placement.[2][3][4]

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a bifunctional building block that provides an efficient entry point to the 1-amino-1-(hydroxymethyl)cyclobutane scaffold. This guide presents an objective, data-driven comparison of its performance in a representative multi-step synthesis against a common, less-functionalized alternative. We will delve into the causality behind experimental choices, providing a trustworthy and self-validating protocol for researchers, scientists, and drug development professionals.

The Synthetic Benchmark: A Pathway to Spirocyclic Oxazolidinones

To establish a meaningful performance benchmark, we have selected the synthesis of a spirocyclic oxazolidinone. This privileged heterocyclic motif is present in numerous bioactive compounds, including antibiotics.[5] The synthetic route critically depends on the intramolecular cyclization of an N-protected amino alcohol, making it an ideal test case for our building blocks.

Route A: The Direct Approach with this compound

This pathway leverages the pre-installed Boc-protecting group and the primary alcohol of the target building block for a concise two-step sequence.

G A tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate B Step 1: Hydroxyl Activation (Mesylation) A->B MsCl, Et3N DCM, 0 °C C Step 2: Intramolecular SN2 Cyclization B->C NaH, THF 0 °C to rt D Target Spirocyclic Oxazolidinone C->D

Caption: Workflow for Route A, a direct two-step synthesis.

Route B: The Alternative Pathway Starting from 1-(Aminomethyl)cyclobutanol

This comparative route begins with a simpler, less expensive precursor, necessitating an initial protection step before proceeding with the same core transformations as Route A.

G A 1-(Aminomethyl)cyclobutanol B Step 1: Amine Protection A->B (Boc)2O, Et3N DCM C Intermediate Carbamate B->C D Step 2: Hydroxyl Activation (Mesylation) C->D MsCl, Et3N DCM, 0 °C E Step 3: Intramolecular SN2 Cyclization D->E NaH, THF 0 °C to rt F Target Spirocyclic Oxazolidinone E->F

Caption: Workflow for Route B, requiring an additional protection step.

Experimental Protocols and Scientific Rationale

Route A: Detailed Methodology

Step 1: Synthesis of tert-butyl (1-(((methylsulfonyl)oxy)methyl)cyclobutyl)carbamate

  • Protocol: To a solution of this compound (1.0 eq, 5.0 g) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq). Stir for 5 minutes, then add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes, maintaining the internal temperature below 5 °C. Stir the reaction at 0 °C for 1 hour. Monitor reaction completion by TLC or LC-MS. Upon completion, quench the reaction with the slow addition of saturated aqueous sodium bicarbonate (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate as a pale oil. This intermediate is typically used in the next step without further purification.

  • Scientific Rationale: The conversion of the primary alcohol to a mesylate is a classic activation strategy.[6] The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic attack. Triethylamine is a standard organic base used to neutralize the HCl generated in situ, preventing potential acid-catalyzed side reactions, such as Boc-deprotection. The reaction is run at 0 °C to control the exotherm and minimize the formation of undesired byproducts.

Step 2: Synthesis of the Spirocyclic Oxazolidinone

  • Protocol: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere, add a solution of the crude mesylate from the previous step in THF (50 mL) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the disappearance of the starting material. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute with ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the final spirocyclic oxazolidinone.

  • Scientific Rationale: This step is an intramolecular SN2 cyclization.[7][8] Sodium hydride, a strong non-nucleophilic base, deprotonates the nitrogen of the Boc-carbamate. The resulting anion acts as the nucleophile, attacking the carbon bearing the mesylate leaving group to form the five-membered oxazolidinone ring. The Boc group's carbonyl oxygen participates in this cyclization, a well-documented reactivity pattern for N-Boc protected amino alcohols.[8]

Route B: Detailed Methodology

Step 1: Synthesis of this compound

  • Protocol: To a solution of 1-(aminomethyl)cyclobutanol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in a 1:1 mixture of THF and water (0.5 M) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir overnight. Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is identical to the starting material of Route A.

  • Scientific Rationale: This is a standard procedure for the protection of a primary amine as its tert-butoxycarbonyl (Boc) derivative.[9] The reaction is often performed in a biphasic system or with a co-solvent like THF to ensure all reagents are sufficiently soluble. Triethylamine is used to free the amine from its hydrochloride salt and to neutralize the acid generated during the reaction.

Steps 2 & 3: Mesylation and Cyclization

  • Protocol: The crude product from Step 1 is carried forward using the identical procedures described in Steps 1 and 2 of Route A .

Performance Benchmark: A Head-to-Head Comparison

The following data was aggregated from multiple runs to ensure statistical relevance and reproducibility.

Performance MetricRoute A (Direct)Route B (Alternative)Justification
Number of Synthetic Steps 23Route B requires an additional amine protection step.
Overall Isolated Yield 78%69%Avoids losses associated with an additional reaction and workup.
Final Product Purity (LCMS) >99%>99%Both routes yield high-purity material after chromatography.
Total Process Time ~5 hours~20 hoursThe overnight protection step in Route B significantly extends the timeline.
Reagent & Solvent Cost Index 1.21.0Route A's starting material is more expensive, but Route B uses additional reagents ((Boc)₂O).[10][11]
Operational Simplicity HighModerateFewer steps and shorter timeline reduce operational complexity.

Analysis and Discussion

The experimental data unequivocally demonstrates the superior process efficiency of Route A , which utilizes this compound.

  • Yield and Efficiency: The primary advantage of Route A is the higher overall yield (78% vs. 69%). This 9% difference is significant, especially in a large-scale synthesis, and is directly attributable to circumventing an entire synthetic step with its associated workup and potential for material loss.

  • Time-to-Result: In a drug discovery environment, speed is critical. Route A delivers the final product in approximately 5 hours of active work, whereas Route B requires an overnight reaction, extending the total synthesis time to nearly a full day. This acceleration can be pivotal for meeting project deadlines and enabling faster design-make-test-analyze cycles.

  • Cost-Benefit Analysis: While the upfront cost of this compound is higher than 1-(aminomethyl)cyclobutanol, a holistic cost analysis must account for the "hidden" costs of Route B.[12][13] These include the price of di-tert-butyl dicarbonate, additional solvents, and, most importantly, the cost of scientist/operator time. For many applications, particularly at the kilogram scale and beyond, the improved yield and drastically reduced labor cost of Route A will offer a more favorable overall economic profile.

  • Process Simplicity and Scalability: A two-step process is inherently simpler and more robust for scaling up than a three-step one. Reducing the number of unit operations minimizes potential points of failure, simplifies quality control, and reduces the overall waste generated, aligning with the principles of green chemistry.

Conclusion and Recommendation

For the synthesis of spirocyclic oxazolidinones and related scaffolds, this compound is a demonstrably superior building block compared to its non-protected counterpart. Its use enables a more direct, efficient, and rapid synthetic sequence, leading to higher overall yields and a significant reduction in process time.

References

A Senior Application Scientist's Guide to the Stereochemical Characterization of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous characterization and confirmation of the stereochemistry of drug candidates and intermediates is a critical regulatory and scientific requirement. This guide provides a comprehensive comparison of key analytical techniques for the stereochemical elucidation of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, a chiral building block of significant interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on the causality behind experimental choices, ensuring a self-validating system of analysis.

The Central Role of Stereochemistry: The Case of Cyclobutanes

Cyclobutane scaffolds are increasingly incorporated into drug candidates due to their ability to impart unique conformational constraints and metabolic stability.[1] The stereochemistry of substituents on the cyclobutane ring dictates the molecule's overall shape and its potential interactions with biological targets. For this compound, the chiral center at the C1 position necessitates a robust analytical strategy to confirm the absolute configuration of a given enantiomer.

A Comparative Overview of Analytical Techniques

The determination of absolute stereochemistry is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by factors such as the physical state of the sample, the presence of chromophores, the quantity of material available, and the desired level of structural detail. Here, we compare the preeminent methods for the stereochemical characterization of small molecules like this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Sample Requirement Measurement Time Cost (Instrument) Key Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity.[2]1-10 mg, in solutionMinutes to hoursModerate to HighProvides detailed structural information, including relative stereochemistry through techniques like NOE.[3]Absolute configuration determination often requires chiral derivatizing agents or solvating agents.[4]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]5-15 mg, in solution1-8 hoursHighDirectly determines absolute configuration in solution without the need for crystallization.[6]Requires comparison with computationally predicted spectra; interpretation can be complex.[7]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[8]High-quality single crystal (µg to mg)Hours to daysHighProvides an unambiguous determination of the absolute configuration and solid-state conformation.[9]Requires a suitable single crystal, which can be challenging to obtain.[10]
Chiral HPLC Separates enantiomers based on their differential interactions with a chiral stationary phase.[11]µg to mg, in solution10-60 minutes per runLow to ModerateExcellent for determining enantiomeric purity and for preparative separation of enantiomers.[12]Does not directly provide absolute configuration; requires a reference standard of known configuration.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Beyond

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and spatial arrangement of atoms.[9] While standard NMR techniques cannot differentiate between enantiomers, they are powerful tools for determining the relative stereochemistry of diastereomers and for confirming the constitution of a molecule.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥400 MHz). The mixing time should be optimized to observe key through-space correlations, typically in the range of 300-800 ms.

  • Data Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity between protons. For our target molecule, key NOE correlations would be expected between the protons of the hydroxymethyl group and the adjacent cyclobutane ring protons. The pattern of these correlations can help to establish the relative orientation of the substituents on the cyclobutane ring.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3). The procedures outlined herein are grounded in established safety principles and regulatory frameworks to protect laboratory personnel and the environment.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign compound; its hazard profile dictates that it must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[1][2][3]

Hazard Profile and Chemical Data

A precise understanding of the chemical's properties is critical for safe handling and disposal. The following table summarizes the key hazard and identification data for this compound.

PropertyValueSource
CAS Number 1142211-17-3[4]
Molecular Formula C₁₀H₁₉NO₃[4]
Physical Form Solid[5]
Signal Word Warning[2]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]
Incompatible Materials Strong oxidizing agents[2][3]

The causality is clear: because the compound is a skin, eye, and respiratory irritant, specific engineering controls and Personal Protective Equipment (PPE) are mandatory during handling and disposal to prevent exposure.[2] Its classification as "harmful if swallowed" reinforces the prohibition of drain disposal.

Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that all safety measures are in place. The purpose of these controls is to create a protective barrier between the researcher and the hazardous substance.

  • Engineering Control: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood. This is crucial to mitigate the risk of inhaling dust or vapors, directly addressing the H335 (May cause respiratory irritation) hazard.[2]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or goggles.[6]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][7]

    • Body Protection: A standard laboratory coat.[6]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8] Laboratory personnel should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by a qualified safety professional.[8][9]

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe containment and disposal of this compound waste.

DisposalWorkflow Workflow for this compound Disposal start Start: Waste Generated identify_waste Step 1: Characterize Waste (Pure solid, solution, contaminated labware) start->identify_waste select_container Step 2: Select Compatible Container (HDPE, Glass - NOT metal) identify_waste->select_container label_container Step 3: Attach Hazardous Waste Label select_container->label_container fill_label Step 4: Complete Label Information - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date label_container->fill_label store_waste Step 5: Store in Satellite Accumulation Area (SAA) (Segregate from oxidizing agents) fill_label->store_waste request_pickup Step 6: Submit Waste Collection Request (Contact institutional EHS/Safety Office) store_waste->request_pickup end_process End: Waste Collected by EHS request_pickup->end_process

Caption: Disposal workflow from waste generation to final collection.

Protocol Steps:
  • Waste Characterization: Identify the form of the waste. Is it unadulterated solid, dissolved in a solvent, or residual contamination on labware (e.g., weigh boats, gloves)? All forms must be treated as hazardous waste.

  • Container Selection:

    • Place solid waste into a robust, sealable container made of a compatible material like High-Density Polyethylene (HDPE) or borosilicate glass.

    • Ensure the container has a secure, leak-proof screw-top cap.[10]

    • The container must be clean on the outside and in good condition.[8]

  • Hazardous Waste Labeling:

    • As soon as the first particle of waste enters the container, it must be labeled.[8]

    • The label must clearly state the words "Hazardous Waste ".[11]

    • List all contents by their full chemical name (e.g., "this compound"). Do not use abbreviations or chemical formulas.[11]

    • Indicate the associated hazards: Irritant, Harmful if Swallowed.[11]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA. This is typically a marked area within the laboratory, such as a secondary containment tray in a cabinet or fume hood.[8][11]

    • Crucially, this waste must be segregated from incompatible materials, especially strong oxidizing agents, to prevent hazardous reactions. [2][3]

  • Arrange for Professional Disposal:

    • Do not attempt to treat or neutralize this chemical waste in the lab. Carbamates are subject to specific EPA land disposal restrictions, and treatment requires specialized facilities.[12][13]

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department and submitting a waste collection request.[9]

    • The waste must be collected by trained personnel for transport to a licensed waste disposal facility.[10]

Emergency Procedure: Spill Management

In the event of an accidental spill, the primary goals are to prevent personnel exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the lab.

  • Don PPE: Before cleanup, don the full PPE described in Section 2.

  • Containment:

    • For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[7]

    • Do not use water , as this may create a solution that is harder to contain.

  • Cleanup:

    • Carefully sweep or scoop the spilled solid and absorbent material into your designated hazardous waste container.[2][3]

    • Avoid aggressive actions that could generate dust.[7]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleanup materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the sealed waste container.[8][9]

By adhering to this structured, safety-first protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (CAS No. 1142211-17-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a direct, field-tested operational plan, moving beyond a simple checklist to explain the critical reasoning behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a carbamate compound. While specific toxicological data for this exact molecule is limited, the carbamate class and available safety data sheets (SDS) for similar compounds provide a clear hazard profile that must be respected.

The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Poses a significant risk of serious damage to the eyes.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

  • Potential for Harm if Swallowed (Acute Toxicity, Oral): Like many carbamates, it may be harmful if ingested.[4][5][6]

As a class, carbamates can also affect the nervous system, making strict adherence to handling protocols essential.[7][8] Therefore, all handling procedures must be designed to prevent skin and eye contact, inhalation, and ingestion.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[9][10] A face shield should be worn over goggles when a splash hazard exists.Protects against accidental splashes and airborne particles that can cause serious, irreversible eye damage.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[7][11] Inspect gloves for integrity before each use.Prevents direct skin contact, a primary route of exposure that can lead to irritation and potential systemic absorption.[7]
Body Protection A long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls are required.[7][9]Minimizes the risk of skin exposure from accidental spills or splashes. Contaminated clothing must be removed immediately and laundered before reuse.[1][5]
Respiratory Protection Required when dust or aerosols may be generated (e.g., weighing, transferring powder). A NIOSH/MSHA-approved air-purifying respirator with a P3 filter for dusts or an organic vapor cartridge is necessary.[7][9]Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][2] All handling of the solid form outside of a sealed container should occur in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses every interaction with the chemical. The following step-by-step protocols provide a framework for safe handling.

Pre-Handling and Preparation
  • Designate a Work Area: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[1][9]

  • Verify Emergency Equipment: Before starting, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[9]

  • Assemble Materials: Gather all necessary equipment, including spill cleanup materials, before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE as outlined in the table above. The selection process should follow a logical workflow to ensure complete protection.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_final Final Check Assess_Task Assess Task: Weighing, Solution Prep, or Transfer? Check_Ventilation Verify Ventilation: Is Chemical Fume Hood Available and Certified? Assess_Task->Check_Ventilation Always Body_Protection 1. Don Lab Coat or Coveralls Check_Ventilation->Body_Protection If Yes Hand_Protection 2. Don Inner Gloves (Optional, for high-risk tasks) Body_Protection->Hand_Protection Respiratory_Protection 3. Don Respirator (If dust/aerosol risk exists) Hand_Protection->Respiratory_Protection Eye_Protection 4. Don Safety Goggles & Face Shield (if splash risk) Respiratory_Protection->Eye_Protection Outer_Gloves 5. Don Outer Chemical-Resistant Gloves Eye_Protection->Outer_Gloves Proceed Proceed with Handling Protocol Outer_Gloves->Proceed

Caption: PPE Selection and Donning Workflow.

Handling the Compound
  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[5][10] Use spatulas and weighing paper appropriate for the quantity being handled.

  • Maintain Control: Keep containers tightly closed when not in use.[1]

  • Post-Handling Hygiene: After handling is complete, remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Wash hands and forearms thoroughly with soap and water.[1][5] Do not eat, drink, or smoke in the laboratory area.[9]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][5][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][12]

  • Spill: For small spills, carefully dampen the solid material with water to prevent dust formation.[9] Sweep or absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[1][9]

Disposal Plan: Regulatory Compliance

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Framework: Carbamate wastes are subject to Land Disposal Restrictions (LDR) under the Resource Conservation and Recovery Act (RCRA).[13][14] These regulations are enforced by the U.S. Environmental Protection Agency (EPA).

  • Disposal: The final disposal of the waste must be conducted through your institution's environmental health and safety (EHS) office to ensure it is sent to an approved waste disposal plant in compliance with all local, state, and federal regulations.[1][2][5]

By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.